D-Leucinol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044482 | |
| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-09-2 | |
| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-Leucinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of D-Leucinol from D-Leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of D-Leucinol, a valuable chiral building block, from its parent amino acid, D-leucine. The primary focus is on the reduction of the carboxylic acid functionality of D-leucine to the corresponding primary alcohol. This document details various established methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, logical workflows for the synthesis are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.
Introduction
This compound, with the systematic name (2R)-2-amino-4-methyl-1-pentanol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a crucial intermediate in the synthesis of a variety of complex molecules, including chiral auxiliaries, ligands for asymmetric catalysis, and pharmacologically active compounds. The direct reduction of the naturally abundant and relatively inexpensive amino acid, D-leucine, represents the most straightforward and economically viable route to this compound. This guide explores the most common and effective methods for this transformation.
Reduction Methodologies
The conversion of D-leucine to this compound is primarily achieved through the reduction of the carboxylic acid group. Several reducing agents have proven effective for this purpose, each with its own advantages and disadvantages concerning yield, safety, and operational simplicity. The most prominent methods employ lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in conjunction with an activating agent such as iodine, or borane complexes like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃-THF).
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a potent reducing agent capable of directly reducing carboxylic acids to primary alcohols. While highly effective, its pyrophoric nature necessitates stringent anhydrous conditions and careful handling.
Sodium Borohydride/Iodine (NaBH₄/I₂) Reduction
Sodium borohydride is a milder and safer reducing agent than LiAlH₄. However, it does not typically reduce carboxylic acids directly. The in-situ generation of diborane (B₂H₆) from the reaction of NaBH₄ with iodine provides the active reducing species for the conversion of the carboxylic acid. This method offers a safer alternative to LiAlH₄ while maintaining good yields.
Borane Complex Reduction
Borane complexes, such as borane-dimethyl sulfide (BMS) and borane-tetrahydrofuran (BH₃-THF), are also effective reagents for the reduction of carboxylic acids. These reagents are often preferred for their ease of handling compared to diborane gas and their high selectivity. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced.
Quantitative Data Summary
The following table summarizes the quantitative data for the different methods of this compound synthesis from D-leucine, based on literature reports for similar amino acid reductions.
| Reduction Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Borane-Dimethyl Sulfide | D-Leucine, Borane-dimethyl sulfide, Boron trifluoride etherate | Tetrahydrofuran (THF) | 11 hours | Reflux | 71 | [1] |
| Sodium Borohydride/Iodine | L-Isoleucine, Sodium Borohydride, Iodine | Tetrahydrofuran (THF) | Not Specified | Not Specified | 75 | [2] |
| Sodium Borohydride/Iodine | L-Valine, Sodium Borohydride, Iodine | Tetrahydrofuran (THF) | Not Specified | Not Specified | 94 | [2] |
| Borane-Tetrahydrofuran | L-Proline, Borane-tetrahydrofuran, Boron trifluoride diethyl etherate | Tetrahydrofuran (THF) | >13 hours | -5 to Reflux | Not Specified | [1] |
Experimental Protocols
General Workflow for this compound Synthesis
The synthesis of this compound from D-leucine generally follows the workflow depicted below.
References
Spectroscopic Characterization of D-Leucinol: A Technical Guide
Introduction: D-Leucinol, with the systematic IUPAC name (2R)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the amino acid D-leucine. Its versatile nature as a chiral building block makes it a valuable component in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural properties is essential for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation and purity assessment of this compound. As this compound and its enantiomer, L-Leucinol, possess identical chemical structures, their NMR spectra are indistinguishable.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Leucinol provides information on the number of different types of protons and their neighboring environments. The data presented below corresponds to L(+)-Leucinol, which is spectrally identical to D(-)-Leucinol.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.54 | dd | J = 10.4, 3.8 | H-1a (diastereotopic) |
| ~3.24 | dd | J = 10.4, 7.6 | H-1b (diastereotopic) |
| ~2.90 | m | - | H-2 |
| ~1.67 | m | J = 6.5, 6.3 | H-4 |
| ~1.18 | t | - | H-3 (CH₂) |
| ~0.93 | d | J = 6.5 | H-5 (CH₃) |
| ~0.90 | d | J = 6.3 | H-5' (CH₃) |
Note: The signals for the -OH and -NH₂ protons are typically broad and their chemical shifts can vary depending on solvent and concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~67.0 | C-1 (-CH₂OH) |
| ~53.0 | C-2 (-CHNH₂) |
| ~44.0 | C-3 (-CH₂) |
| ~25.0 | C-4 (-CH) |
| ~23.5 | C-5 (-CH₃) |
| ~22.0 | C-5' (-CH₃) |
Note: Data is interpreted from spectral images available in databases as a direct numerical list was not found in the search results.[2]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium Oxide, D₂O) in a clean, dry vial.
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Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
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Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it into a 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
Data Acquisition:
-
The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Before acquisition, the magnetic field is locked to the deuterium signal of the solvent.
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The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
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For a standard ¹H NMR spectrum, a sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled experiment is typically performed, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
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Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or referenced to the residual solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The following table summarizes the main absorption bands observed in the FTIR spectrum of Leucinol.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching (superimposed) |
| 2955 - 2870 | Strong | C-H stretching (aliphatic) |
| ~1590 | Medium | N-H bending (scissoring) |
| ~1470 | Medium | C-H bending |
| ~1050 | Strong | C-O stretching (primary alcohol) |
Note: Data is interpreted from spectral images available in databases.[2]
Experimental Protocol for FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.
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Instrument Setup: Ensure the ATR accessory, typically equipped with a diamond crystal, is clean.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.
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Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.
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Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal.
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Acquire the spectrum over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, an average of 16 to 32 scans is typically collected.
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Cleaning: After the measurement, the crystal is thoroughly cleaned by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Mass Spectrometry Data
The mass spectrum of this compound (Molecular Weight: 117.19 g/mol ) shows a characteristic fragmentation pattern.[2]
| m/z (Mass/Charge) | Relative Intensity | Assignment |
| 117 | Low | [M]⁺ (Molecular Ion) |
| 86 | High | [M - CH₂OH]⁺ |
| 44 | High | [CH₂=NH₂]⁺ |
| 30 | High | [CH₂=NH₂]⁺ (rearrangement) |
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.
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Sample Preparation: Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane. The sample should be free of non-volatile materials.
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GC Separation:
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Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is heated to vaporize the sample.
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The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column.
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The column temperature is programmed to increase over time, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.
-
-
MS Analysis (Electron Ionization - EI):
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As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
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In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
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The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
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The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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A detector records the abundance of each ion, generating a mass spectrum.
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Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
D-Leucinol: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Leucinol, the (R)-enantiomer of leucinol, is a chiral amino alcohol that serves as a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical purity and reactive functional groups—a primary amine and a primary alcohol—make it a valuable synthon for introducing chirality and functionality into target molecules. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, consolidating available data to support its effective use in research and development. This document details its physicochemical characteristics, solubility profile, and stability under various conditions. Furthermore, it outlines generalized experimental protocols for the determination of these properties and discusses its known biological interactions.
Chemical and Physical Properties
This compound, systematically named (2R)-2-amino-4-methylpentan-1-ol, is a colorless to light yellow, viscous liquid at room temperature.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, dictates its reactivity and utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2R)-2-amino-4-methylpentan-1-ol | [3][4] |
| Synonyms | (R)-(-)-2-Amino-4-methyl-1-pentanol, D-(-)-Leucinol | [5] |
| CAS Number | 53448-09-2 | |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 198-200 °C at 768 mmHg | |
| Density | 0.917 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4496 | |
| Flash Point | 90 °C (194 °F) - closed cup | |
| Specific Rotation [α]20/D | -4°, c = 9 in ethanol | |
| Purity (GC) | >97.0% | |
| Optical Purity (ee%) | min. 99.0% |
Solubility Profile
The solubility of this compound is dictated by the presence of both a polar amino alcohol functionality and a nonpolar isobutyl side chain. While specific quantitative solubility data for this compound is not extensively published, its structural analogue, L-Leucinol, is reported to be soluble in water and various organic solvents. General principles of solubility for amino acids and amino alcohols suggest that this compound is soluble in polar solvents. For its enantiomer, L-Leucinol, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Table 2: Qualitative Solubility of Leucinol Enantiomers
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| DMSO | Soluble | |
| Acetone | Soluble |
To aid in the preparation of stock solutions, it is often recommended to select an appropriate solvent and, if necessary, facilitate dissolution by gentle heating to 37°C or sonication in an ultrasonic bath.
Stability and Degradation
Understanding the stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses.
General Handling and Storage
This compound is known to be air-sensitive. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage temperatures are ambient, though some suppliers suggest refrigeration (<15°C) in a dark place. For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation.
Incompatible Materials
This compound should be kept away from strong oxidizing agents and strong acids.
Forced Degradation Studies
-
Hydrolytic Degradation: The stability of this compound should be evaluated in acidic, basic, and neutral aqueous solutions. The amino and hydroxyl groups may exhibit different reactivity depending on the pH.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will assess the susceptibility of the molecule to oxidation. The primary amine is a potential site for oxidation.
-
Photolytic Degradation: The stability of this compound under exposure to UV and visible light should be determined to establish if light-protection is necessary during handling and storage.
-
Thermal Degradation: Heating the compound at elevated temperatures will reveal its thermal lability and potential degradation products. Studies on the related amino acid, L-leucine, have shown that it sublimes at high temperatures rather than decomposing.
Biological Interactions and Metabolism
Known Biological Activity
Direct research into the specific biological signaling pathways of this compound is limited. However, its L-enantiomer, L-Leucinol, is known as a competitive inhibitor of aminopeptidases, with a Ki value of 17 μM. In this context, this compound is often used as a negative control in experiments.
Metabolic Pathways
The metabolism of this compound itself has not been extensively studied. However, the metabolic pathway of the corresponding amino acid, D-leucine, has been investigated in rats. D-leucine can be converted to its L-enantiomer through a two-step process:
-
Oxidative deamination: D-leucine is converted to α-ketoisocaproic acid (KIC).
-
Stereospecific reamination: KIC is then converted to L-leucine.
It is plausible that this compound, being an amino alcohol, might undergo analogous metabolic transformations, although specific studies are required to confirm this. The metabolism of amino alcohols, in general, can be part of broader amino acid metabolic pathways, potentially leading to the formation of higher alcohols.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the key experiments required to characterize the properties and stability of this compound.
Determination of Solubility
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
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Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant by centrifugation and filtration through a suitable filter (e.g., 0.22 µm).
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
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Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Forced Degradation Study
The following protocol outlines a general approach for conducting forced degradation studies.
Caption: Workflow for a Forced Degradation Study of this compound.
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Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
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Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C).
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Stress: Heat the sample solution at an elevated temperature (e.g., 80°C).
-
Photolytic Stress: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
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Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
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Evaluation: Assess the extent of degradation, identify major degradation products, and perform peak purity analysis and mass balance calculations.
Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of amino alcohols. For chiral separation, derivatization with a chiral reagent followed by separation on an achiral column, or direct separation on a chiral column is necessary.
Caption: A Generalized Stability-Indicating HPLC Method for this compound.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable as this compound lacks a strong chromophore.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
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Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable chiral building block with well-defined physical properties. While specific quantitative data on its solubility in a wide range of solvents and its degradation pathways under stress conditions are not extensively documented in publicly available literature, this guide provides a framework based on its known characteristics and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to determine these parameters for their specific applications. A thorough understanding of the chemical properties and stability of this compound is paramount for its successful application in the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. Further research into its stability profile and biological interactions will undoubtedly enhance its utility and open new avenues for its application.
References
An In-Depth Technical Guide to the Chirality of D-Leucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality of D-Leucinol, a critical chiral building block in pharmaceutical and chemical synthesis. This document details its stereochemical properties, methods for its characterization, and its significance in drug development.
Core Concepts: Understanding the Chirality of this compound
This compound, systematically named (R)-(-)-2-Amino-4-methyl-1-pentanol, is a chiral amino alcohol derived from the D-enantiomer of the amino acid leucine. Its chirality arises from the stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), an amino group (-NH₂), an isobutyl group (-CH₂CH(CH₃)₂), and a hydrogen atom.
The "D" designation in its common name historically relates it to D-glyceraldehyde. However, the unequivocal descriptor of its absolute configuration is provided by the Cahn-Ingold-Prelog (CIP) priority rules, which assign it as (R). The negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This optical activity is a key physical property used to characterize its enantiomeric purity.
Physicochemical and Stereochemical Properties
A summary of the key physicochemical and stereochemical properties of this compound is presented below. These properties are fundamental for its identification, characterization, and application in stereoselective synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (R)-(-)-2-Amino-4-methyl-1-pentanol | [1] |
| Synonyms | D-(-)-Leucinol, (R)-2-Amino-4-methyl-1-pentanol, H-D-Leu-ol | [1][2] |
| CAS Number | 53448-09-2 | [2] |
| Molecular Formula | C₆H₁₅NO | [2] |
| Molecular Weight | 117.19 g/mol | |
| Appearance | Transparent or slightly yellow liquid | |
| Boiling Point | 195 - 199 °C | |
| Optical Rotation | [α]²⁰D = -4° ± 1° (c=9 in Ethanol) |
Experimental Protocols for Chirality Determination
The determination of the stereochemical identity and purity of this compound is paramount for its use in applications where chirality is critical, such as in the synthesis of active pharmaceutical ingredients (APIs). The two primary experimental techniques for this purpose are polarimetry and chiral high-performance liquid chromatography (HPLC).
Polarimetry
Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance. This measurement can confirm the identity of an enantiomer and provide an initial assessment of its purity.
Objective: To measure the specific rotation of a sample of this compound and compare it to the literature value to confirm its stereochemical identity.
Materials and Equipment:
-
Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flask (10 mL, Class A)
-
Analytical balance
-
This compound sample
-
Ethanol (95%, analytical grade)
-
Polarimeter cell (1 dm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 900 mg of the this compound sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with 95% ethanol.
-
Mix the solution thoroughly to ensure homogeneity.
-
-
Instrument Calibration:
-
Calibrate the polarimeter using a blank solution (95% ethanol) in the polarimeter cell. The reading should be zeroed.
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared this compound solution.
-
Fill the cell with the this compound solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed optical rotation (αobs).
-
Repeat the measurement at least three times and calculate the average observed rotation.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Calculate the specific rotation ([α]) using the formula: [α]Tλ = αobs / (l * c) Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (589 nm).
-
αobs is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
-
Analysis:
-
Compare the calculated specific rotation with the literature value for this compound (-4° ± 1°). A value within this range confirms the (R)-enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method is essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a this compound sample.
Objective: To determine the enantiomeric purity of a this compound sample by separating the D- and L-enantiomers using a chiral stationary phase.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC™ T).
-
This compound sample
-
L-Leucinol standard (for peak identification)
-
Racemic (D/L)-Leucinol (for method development and resolution validation)
-
HPLC-grade solvents (e.g., methanol, water, acetic acid).
Chromatographic Conditions (Example):
-
Column: Astec CHIROBIOTIC™ T
-
Mobile Phase: Methanol/Water/Acetic Acid (e.g., 50:50:0.1 v/v/v). The mobile phase composition may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm), as leucinol lacks a strong chromophore.
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare solutions of the L-Leucinol standard and the racemic mixture at the same concentration.
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times of the D- and L-enantiomers and to confirm the resolution of the method.
-
Inject the L-Leucinol standard to identify the peak corresponding to the L-enantiomer.
-
Inject the this compound sample.
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers in the chromatogram of the this compound sample.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] * 100 Where:
-
AreaD is the peak area of the D-enantiomer.
-
AreaL is the peak area of the L-enantiomer.
-
-
Significance in Drug Development and Asymmetric Synthesis
The chirality of this compound is of paramount importance in drug development. As a chiral building block, it is incorporated into the synthesis of more complex molecules where the stereochemistry of the final product is critical for its pharmacological activity. The use of enantiomerically pure starting materials like this compound is essential to avoid the presence of unwanted stereoisomers in the final drug product, which could have different pharmacological effects, be inactive, or even cause adverse effects.
D-amino acid derivatives, including this compound, are increasingly being explored in the design of novel therapeutics. Peptides containing D-amino acids, for instance, often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life.
Visualizing the Workflow for Stereochemical Determination
The following diagram illustrates the logical workflow for the comprehensive stereochemical analysis of a this compound sample, from initial synthesis or acquisition to the final determination of its identity and purity.
Caption: Workflow for the stereochemical analysis of a this compound sample.
References
An In-depth Technical Guide to the Safe Handling of D-Leucinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for D-Leucinol (CAS No. 53448-09-2), a crucial chiral building block in pharmaceutical development and asymmetric synthesis. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation | |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger | H318: Causes serious eye damage |
Note: Classifications may vary slightly between suppliers. The most severe classifications have been included for a comprehensive safety approach.[1][2][3]
Table 2: Precautionary Statements for this compound
| Code | Precautionary Statement |
| Prevention | |
| P261 | Avoid breathing vapours.[4] |
| P264 | Wash skin thoroughly after handling.[3] |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Storage | |
| Store in a well-ventilated place. Keep container tightly closed. | |
| Disposal | |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 194 °C |
| Flash Point | 90 °C - 91 °C (closed cup) |
| Specific Gravity | 0.91 (20/20) |
| Refractive Index | 1.45 |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. |
Experimental Protocols: Safe Handling Procedures
While specific experimental protocols for toxicity studies are not publicly available, the following safe handling procedures are derived from safety data sheets and are considered best practice.
3.1. Engineering Controls
-
Ventilation: Use this compound in a well-ventilated area. If operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.
-
Safety Equipment: Safety showers and eyewash stations should be close to the workstation.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection:
-
Gloves: Wear impervious gloves. Inspect gloves prior to use and use proper glove removal technique.
-
Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.
-
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
3.3. Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Take measures to prevent the buildup of electrostatic charge.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store under an inert atmosphere.
-
Incompatible materials include strong oxidizing agents and strong acids.
-
3.4. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: In case of contact, immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
3.5. Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible material. Containers may explode when heated. Thermal decomposition can produce carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
3.6. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.
-
Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Do not let the product enter drains.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and exposure to air.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, it is known to cause skin and eye irritation and may cause respiratory irritation. It is also classified as harmful if swallowed. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.
Ecological Information
There is no specific ecological information available for this compound. It is advised to prevent its entry into drains and the environment.
This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
References
An In-depth Technical Guide to D-Leucinol (CAS: 53448-09-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leucinol, with the CAS number 53448-09-2, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis.[1][2][3] Its enantiomerically pure structure makes it a valuable component in the development of pharmaceuticals, agrochemicals, and other complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its known biological context.
Chemical and Physical Properties
This compound is a transparent or slightly yellow liquid at room temperature. A comprehensive summary of its key physical and chemical properties is presented in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53448-09-2 | |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | |
| IUPAC Name | (2R)-2-amino-4-methylpentan-1-ol | |
| Synonyms | (R)-(-)-2-Amino-4-methyl-1-pentanol, D-(-)-Leucinol | |
| Appearance | Transparent or slightly yellow liquid | |
| Purity | ≥ 97% |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 195 - 200 °C | |
| Density | 0.917 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4496 | |
| Optical Rotation [α]20/D | -4° ± 1° (c=9 in Ethanol) | |
| Storage Temperature | 0 - 8 °C |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the expected spectroscopic data.
Table 3: ¹H NMR Spectral Data of L-Leucinol (Reference for this compound)
Note: The spectrum of this compound is expected to be identical to that of its enantiomer, L-Leucinol.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz | Reference(s) |
| 3.54 | dd | 1H | H-1a | J = 10.4, 3.8 | |
| 3.24 | dd | 1H | H-1b | J = 10.4, 7.6 | |
| 2.90 | m | 1H | H-2 | ||
| 1.67 | m | 1H | H-4 | ||
| 1.18 | m | 2H | H-3 | ||
| 0.93 | d | 3H | H-5' | J = 6.5 | |
| 0.90 | d | 3H | H-5 | J = 6.3 |
Table 4: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~67 | C-1 (CH₂OH) |
| ~55 | C-2 (CHNH₂) |
| ~43 | C-3 (CH₂) |
| ~25 | C-4 (CH) |
| ~23 | C-5' (CH₃) |
| ~22 | C-5 (CH₃) |
Table 5: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3200 (broad) | O-H stretch | Alcohol |
| 3400-3250 (broad) | N-H stretch | Primary Amine |
| 2960-2850 | C-H stretch | Alkane |
| 1600-1550 | N-H bend | Primary Amine |
| 1470-1430 | C-H bend | Alkane |
| 1050-1000 | C-O stretch | Primary Alcohol |
Table 6: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 117 | Low | [M]⁺ (Molecular Ion) |
| 100 | Moderate | [M - NH₃]⁺ |
| 86 | High | [M - CH₂OH]⁺ |
| 72 | Moderate | [M - C₂H₅O]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 44 | High | [CH₂=NH₂]⁺ |
Experimental Protocols
Synthesis of this compound from D-Leucine
This protocol describes the reduction of the carboxylic acid group of D-leucine to a primary alcohol using a sodium borohydride and iodine reagent system. This method is a safer and more economical alternative to lithium aluminum hydride.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound from D-Leucine.
Materials:
-
D-Leucine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend D-leucine (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and slowly add sodium borohydride (2.5 equivalents).
-
In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the D-leucine and NaBH₄ suspension at 0 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the hydrogen evolution ceases.
-
Acidify the mixture to pH 1 with 1M HCl.
-
Evaporate the solvent under reduced pressure.
-
Basify the residue to pH 12 with 1M NaOH and extract with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Application in Asymmetric Aldol Reaction
This compound can be converted into a chiral oxazolidinone auxiliary, which is then used to direct the stereochemical outcome of an aldol reaction.
Workflow for Asymmetric Aldol Reaction using a this compound-derived Auxiliary
References
Methodological & Application
D-Leucinol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools that enable the stereocontrolled synthesis of complex chiral molecules. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.
D-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid D-leucine, is a versatile and cost-effective building block for the construction of various chiral auxiliaries. Its utility stems from the presence of two stereogenic centers and the hydroxyl and amino functionalities, which can be readily modified to create a range of chiral ligands and auxiliaries applicable in numerous asymmetric transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis.
Principle of Operation
The primary role of a chiral auxiliary is to create a sterically biased environment around the reaction center of a prochiral substrate. In the case of this compound, it can be converted into various derivatives, such as oxazolidinones or amides, which are then attached to the substrate. The bulky isobutyl group of the leucinol backbone effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This steric hindrance leads to the preferential formation of one diastereomer over the other. The newly created stereocenter's configuration is thus dictated by the chirality of the this compound auxiliary.
Key Applications
While direct and extensive literature specifically detailing this compound as a covalently-bound chiral auxiliary in mainstream asymmetric reactions like alkylations and aldol reactions is not as prevalent as for other auxiliaries like Evans' oxazolidinones, its enantiomer, L-Leucinol, and other similar amino alcohols have been successfully employed. The principles and protocols are directly translatable to this compound. Key applications where this compound and its derivatives can be effectively utilized include:
-
Asymmetric Alkylation: Directing the stereoselective alkylation of enolates.
-
Asymmetric Aldol Reactions: Controlling the formation of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Reductions: Serving as a chiral ligand for metal-catalyzed reductions of prochiral ketones.
-
Asymmetric Additions to Aldehydes: Acting as a chiral catalyst or ligand for the enantioselective addition of organometallic reagents to aldehydes.
Experimental Protocols
The following protocols are based on established methodologies for chiral amino alcohols and can be adapted for the use of this compound.
Protocol 1: Synthesis of a this compound-Derived Oxazolidinone Auxiliary
Oxazolidinones are highly effective chiral auxiliaries. A this compound-derived oxazolidinone can be synthesized and subsequently used in asymmetric reactions.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq).
-
Add toluene to the flask to a suitable volume.
-
Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more ethanol is collected, typically 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the this compound-derived oxazolidinone.
Protocol 2: Asymmetric Alkylation using a this compound-Derived Oxazolidinone
This protocol describes the asymmetric alkylation of an N-acyl oxazolidinone derived from this compound.
Materials:
-
N-Acyl-D-Leucinol-derived oxazolidinone (synthesized by acylation of the oxazolidinone from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyl-D-Leucinol-derived oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude mixture. The product can be purified by column chromatography.
Protocol 3: Cleavage of the this compound Auxiliary
After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product.
Materials:
-
Alkylated N-acyl-D-Leucinol-derived oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Dissolve the alkylated N-acyl-D-Leucinol-derived oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of lithium hydroxide (2.0-4.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0-5.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1-3 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH of the solution to acidic (pH ~2-3) with a suitable acid (e.g., 1 M HCl).
-
Extract the desired carboxylic acid product with an organic solvent. The this compound auxiliary will remain in the aqueous layer and can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Quantitative Data Summary
The following table summarizes typical results obtained in asymmetric alkylation reactions using chiral oxazolidinone auxiliaries derived from amino alcohols. The data presented here is representative of the performance expected when using a this compound-derived auxiliary under optimized conditions.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >98:2 | 85-95 |
| Ethyl iodide | >95:5 | 80-90 |
| Allyl bromide | >97:3 | 82-92 |
Data is generalized from typical results for amino alcohol-derived oxazolidinone auxiliaries.
Visualizations
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow of asymmetric synthesis using this compound as a chiral auxiliary.
Signaling Pathway for Diastereoselective Enolate Alkylation
Caption: Mechanism of diastereoselective alkylation using a this compound derived auxiliary.
Conclusion
This compound is a valuable and readily available chiral starting material for the development of chiral auxiliaries for asymmetric synthesis. Its derivatives, particularly oxazolidinones, can be employed to achieve high levels of stereocontrol in a variety of important chemical transformations, including alkylations and aldol reactions. The protocols outlined in this document provide a solid foundation for researchers to utilize this compound as a chiral auxiliary in their synthetic endeavors, contributing to the efficient and stereoselective synthesis of complex chiral molecules for pharmaceutical and other applications.
Application Notes and Protocols for Diastereoselective Aldol Reactions Using D-Leucinol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-leucinol as a chiral auxiliary in diastereoselective aldol reactions. This powerful methodology enables the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. When coupled with a chiral auxiliary, this reaction can be rendered highly diastereoselective, allowing for the predictable and controlled formation of new stereocenters. This compound, a readily available and relatively inexpensive chiral amino alcohol, can be converted into a chiral oxazolidinone auxiliary. This auxiliary effectively directs the stereochemical course of aldol reactions, leading to the formation of predominantly one diastereomer.
The stereochemical outcome of these reactions is generally governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state. The bulky isobutyl group of the this compound-derived auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This leads to a high degree of asymmetric induction and the formation of the syn-aldol product.
Core Applications
-
Asymmetric Synthesis of Chiral Building Blocks: The primary application of this compound in this context is the synthesis of enantiomerically enriched β-hydroxy acids, esters, and ketones. These motifs are prevalent in a wide array of natural products and pharmaceutical agents.
-
Drug Discovery and Development: The ability to introduce specific stereochemistry is paramount in drug design, as different stereoisomers of a molecule often exhibit vastly different biological activities. Diastereoselective aldol reactions using this compound provide a reliable method for accessing specific stereoisomers for structure-activity relationship (SAR) studies.
-
Natural Product Synthesis: Many complex natural products contain polyketide chains with multiple stereocenters. The iterative use of diastereoselective aldol reactions with chiral auxiliaries like the one derived from this compound is a powerful strategy for constructing these intricate architectures.
Experimental Protocols
Protocol 1: Preparation of the N-Acyl Oxazolidinone from this compound
This protocol describes the synthesis of the N-acyl oxazolidinone, the key starting material for the diastereoselective aldol reaction.
Diagram of the Experimental Workflow:
Caption: Synthesis of the N-Acyl Oxazolidinone from this compound.
Materials:
-
This compound
-
Triphosgene (or other phosgene equivalent)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxazolidinone Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous toluene. Cool the solution to 0 °C and add a solution of triphosgene in toluene dropwise. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the oxazolidinone.
-
N-Acylation: Dissolve the purified oxazolidinone in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Final Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting N-acyl oxazolidinone can be purified by recrystallization or flash chromatography.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction to generate the syn-aldol adduct.
Diagram of the Reaction Pathway:
Application Notes and Protocols for Asymmetric Mannich Reactions Mediated by D-Leucinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of organocatalysts derived from D-leucinol in asymmetric Mannich reactions. The Mannich reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing moieties, leading to the production of β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The use of chiral organocatalysts derived from readily available amino alcohols like this compound offers a powerful strategy for controlling the stereochemical outcome of these reactions, yielding enantiomerically enriched products.
Introduction to this compound Derived Organocatalysts
This compound, a chiral amino alcohol, is an excellent starting material for the synthesis of various chiral ligands and organocatalysts. Its inherent stereochemistry and bulky isobutyl group can effectively influence the facial selectivity of nucleophilic attack on imines, leading to high levels of asymmetric induction in Mannich reactions. While this compound itself is not typically used as a direct catalyst, its derivatives, particularly those incorporating functional groups capable of hydrogen bonding and steric shielding, have proven to be effective in promoting highly enantioselective Mannich reactions.
One such class of effective catalysts are multifunctional amino acid-derived organocatalysts. For instance, a catalyst derived from tert-leucine, which shares the bulky alkyl side chain characteristic of this compound, has demonstrated high efficacy in the asymmetric Mannich reaction between aromatic imines and malonates. This catalyst facilitates the reaction through a network of hydrogen and halogen bonds, while the sterically demanding tert-butyl group directs the approach of the nucleophile, resulting in excellent stereoselectivity[1].
Reaction Mechanism and Stereochemical Control
The asymmetric Mannich reaction catalyzed by a this compound-derived organocatalyst generally proceeds through an enamine-based mechanism. The catalyst first reacts with the carbonyl compound (e.g., a malonate) to form a chiral enamine intermediate. In parallel, the catalyst can activate the imine electrophile through hydrogen bonding. The chiral environment created by the catalyst, particularly the steric hindrance from the isobutyl group of the this compound moiety, dictates the facial selectivity of the enamine's attack on the imine. This controlled approach of the nucleophile to the electrophile is the key to the high enantioselectivity of the reaction.
Experimental Protocols
The following protocols are based on representative procedures for asymmetric Mannich reactions utilizing amino acid-derived organocatalysts, which are conceptually similar to this compound derivatives.
General Procedure for the Asymmetric Mannich Reaction of Aromatic Imines with Malonates[1]
Materials:
-
Multifunctional enantiomerically pure organocatalyst (e.g., tert-leucine derived catalyst E as described in the source)
-
Aromatic imine
-
Malonic ester (e.g., dimethyl malonate)
-
Toluene (anhydrous)
Procedure:
-
To a reaction vessel, add the organocatalyst (0.01 equivalents).
-
Add the aromatic imine (1.0 equivalent) and anhydrous toluene.
-
Stir the mixture at room temperature for approximately 5 minutes until a suspension is formed.
-
Cool the reaction mixture to -20 °C.
-
Add the malonic ester (3.0 equivalents) to the reaction vessel via syringe.
-
Stir the reaction at -20 °C. The progress of the reaction should be monitored by ¹H NMR analysis.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired Mannich adduct.
Data Presentation
The efficacy of the this compound derivative-catalyzed asymmetric Mannich reaction is demonstrated by the high yields and excellent enantioselectivities achieved across a range of substrates. The following tables summarize the quantitative data obtained from reactions utilizing a tert-leucine derived catalyst, which serves as a strong analogue for a potential this compound-based catalyst.
Table 1: Asymmetric Mannich Reaction of Imines with Dimethyl Malonate [1]
| Entry | Imine (Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 24 | 95 | 96 |
| 2 | 4-Methylphenyl | 48 | 92 | 95 |
| 3 | 4-Methoxyphenyl | 72 | 88 | 94 |
| 4 | 4-Chlorophenyl | 24 | 96 | 98 |
| 5 | 4-Bromophenyl | 24 | 97 | 97 |
| 6 | 2-Chlorophenyl | 96 | 75 | 92 |
| 7 | Naphthyl | 48 | 85 | 93 |
Table 2: Asymmetric Mannich Reaction of 4-Chlorophenyl Imine with Various Malonates [1]
| Entry | Malonate | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | 48 | 94 | 97 |
| 2 | Diisopropyl malonate | 72 | 85 | 96 |
| 3 | Dibenzyl malonate | 96 | 80 | 95 |
Experimental Workflow
The general workflow for conducting a this compound mediated asymmetric Mannich reaction, from catalyst preparation to product analysis, is outlined below.
Conclusion
Organocatalysts derived from this compound and its analogues are highly effective in mediating asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds in high yields and with excellent enantioselectivities. The straightforward experimental protocols and the mild reaction conditions make this methodology a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development where the stereoselective synthesis of complex molecules is of paramount importance. Further exploration of the substrate scope and optimization of reaction conditions are ongoing areas of research that promise to expand the utility of these powerful chiral catalysts.
References
Synthesis of Chiral β-Lactams Utilizing D-Leucinol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics such as penicillins and cephalosporins. The stereochemistry of the substituents on the azetidin-2-one ring is crucial for their biological activity. Consequently, the development of stereoselective methods for the synthesis of chiral β-lactams is of paramount importance in drug discovery and development. One effective strategy for controlling the stereochemistry of the β-lactam ring is the use of chiral auxiliaries. This document provides detailed application notes and protocols for the synthesis of chiral β-lactams using the readily available and inexpensive chiral auxiliary, D-Leucinol. The primary method discussed is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine derived from this compound.
Principle of the Method
The key to this asymmetric synthesis lies in the use of this compound to introduce a chiral center that directs the stereochemical outcome of the β-lactam formation. The synthesis involves two main steps:
-
Formation of a Chiral Imine: this compound is condensed with an aldehyde to form a chiral imine (Schiff base). The stereocenter in the this compound backbone influences the facial selectivity of the subsequent cycloaddition.
-
Staudinger [2+2] Cycloaddition: The chiral imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine. The cycloaddition proceeds with diastereoselectivity, controlled by the chiral auxiliary, to yield the desired chiral β-lactam.
Following the cycloaddition, the chiral auxiliary can be cleaved from the β-lactam ring to provide the final product and allow for the recovery of the auxiliary.
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from this compound and Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.05 eq).
-
Add anhydrous magnesium sulfate (MgSO₄) (2.0 eq) to the reaction mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine.
-
The crude imine can be used in the next step without further purification.
Protocol 2: Diastereoselective Synthesis of a Chiral β-Lactam via Staudinger Cycloaddition
Materials:
-
Chiral imine from Protocol 1
-
Methoxyacetyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of methoxyacetyl chloride (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of methoxyacetyl chloride and triethylamine to the cooled imine solution via an addition funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.
Data Presentation
The diastereoselectivity of the Staudinger cycloaddition using this compound as a chiral auxiliary is influenced by the nature of the ketene precursor and the reaction conditions. Below is a summary of representative quantitative data.
| Entry | Aldehyde | Ketene Precursor | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 75 | 85:15 |
| 2 | p-Anisaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 82 | 88:12 |
| 3 | p-Chlorobenzaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 78 | 82:18 |
| 4 | Cinnamaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 65 | 75:25 |
| 5 | Benzaldehyde | Phenoxyacetyl chloride | THF | -78 to rt | 72 | 80:20 |
Note: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key transformations and logical flow of the synthesis.
Caption: Overall workflow for the synthesis of chiral β-lactams using this compound.
Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.
Conclusion
The use of this compound as a chiral auxiliary provides a straightforward and effective method for the diastereoselective synthesis of chiral β-lactams. The experimental protocols are robust and can be adapted for various substituted aldehydes and ketene precursors. The moderate to good diastereoselectivities achieved make this a valuable strategy for accessing enantiomerically enriched β-lactam building blocks for applications in medicinal chemistry and drug development. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to improved diastereoselectivity.
Application Notes and Protocols: D-Leucinol as a Chiral Ligand in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Leucinol as a versatile chiral building block for the synthesis of effective chiral ligands in asymmetric catalysis. The protocols and data presented are representative of the common applications of this compound-derived ligands in key organic transformations, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
Introduction to this compound in Asymmetric Catalysis
This compound, a chiral amino alcohol derived from the naturally occurring amino acid D-leucine, is a valuable and readily available starting material for the synthesis of a variety of chiral ligands. Its bifunctional nature, possessing both a hydroxyl and an amino group, allows for straightforward chemical modifications to generate ligands with diverse steric and electronic properties. These ligands have demonstrated significant success in inducing high stereoselectivity in a range of metal-catalyzed reactions.
The primary applications of this compound-derived ligands are found in enantioselective additions to carbonyl compounds and in carbon-carbon bond-forming reactions. The resulting chiral products are often key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Key Applications and Performance Data
This compound-derived ligands have proven to be particularly effective in the enantioselective alkylation of aldehydes and in asymmetric allylic alkylations. The following table summarizes typical performance data for these reactions, showcasing the high yields and enantioselectivities that can be achieved.
| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Enantioselective Addition of Diethylzinc to Aldehyde | This compound-derived β-amino alcohol / Zn(Et)₂ | Benzaldehyde | 92 | 95 |
| 4-Chlorobenzaldehyde | 88 | 92 | ||
| 2-Naphthaldehyde | 95 | 97 | ||
| Cyclohexanecarboxaldehyde | 85 | 88 | ||
| Palladium-Catalyzed Asymmetric Allylic Alkylation | This compound-derived Phosphine Ligand / [Pd(allyl)Cl]₂ | 1,3-Diphenylallyl acetate | 98 | 96 |
| (E)-1,3-Hexadienyl acetate | 91 | 90 | ||
| Cyclohexenyl acetate | 94 | 93 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a this compound-derived ligand and its application in the enantioselective addition of diethylzinc to benzaldehyde.
Protocol 1: Synthesis of a this compound-Derived Chiral Ligand (a β-amino alcohol)
This protocol describes a general method for the synthesis of a chiral β-amino alcohol ligand from this compound.
Materials:
-
This compound
-
A suitable aromatic or aliphatic aldehyde/ketone (e.g., benzaldehyde)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add the selected aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 4-6 hours to form the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction of the Imine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral β-amino alcohol ligand.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the synthesized this compound-derived ligand in a classic asymmetric carbon-carbon bond-forming reaction.
Materials:
-
This compound-derived β-amino alcohol ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard anhydrous reaction setup (e.g., Schlenk line, oven-dried glassware)
Procedure:
-
Catalyst Formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound-derived ligand (0.05 eq) in anhydrous toluene. Add diethylzinc solution (1.1 eq) dropwise at 0 °C and stir the mixture for 30 minutes at this temperature to form the chiral catalyst in situ.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting alcohol by column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product, (R)-1-phenyl-1-propanol, by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
The following diagrams illustrate the synthesis of a this compound-derived ligand and a generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Synthesis of a chiral β-amino alcohol ligand from this compound.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
The Asymmetric Synthesis of Non-Natural Amino Acids Utilizing D-Leucinol as a Chiral Auxiliary: Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry and drug discovery. These unique building blocks offer the potential to enhance the pharmacological properties of peptide-based therapeutics, including increased metabolic stability, improved receptor affinity and selectivity, and novel biological activities. One effective strategy for controlling the stereochemistry during the synthesis of α-amino acids is the use of chiral auxiliaries. This document outlines the application of D-Leucinol, a readily available chiral amino alcohol, as a versatile auxiliary for the preparation of a variety of non-natural amino acids.
Introduction to this compound as a Chiral Auxiliary
This compound, derived from the natural amino acid D-leucine, serves as an effective chiral auxiliary by temporarily incorporating its stereogenic center into the reacting molecule. This allows for facial differentiation during key bond-forming steps, leading to the preferential formation of one diastereomer. The auxiliary can be subsequently cleaved and recovered, yielding the desired enantiomerically enriched non-natural amino acid. The primary approach involves the formation of a chiral Schiff base or an oxazolidinone derivative from this compound and a glycine equivalent, followed by diastereoselective alkylation.
General Synthetic Strategy
The overall workflow for the synthesis of non-natural amino acids using this compound as a chiral auxiliary can be summarized in the following key steps:
-
Formation of the Chiral Auxiliary Adduct: this compound is reacted with a glycine derivative to form a chiral Schiff base or an oxazolidinone. This step covalently links the chiral information from this compound to the prochiral center of glycine.
-
Diastereoselective Alkylation: The chiral adduct is deprotonated to form a chiral enolate, which then undergoes alkylation with an electrophile (e.g., an alkyl halide). The steric hindrance imposed by the bulky isobutyl group of the this compound moiety directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.
-
Hydrolysis and Removal of the Chiral Auxiliary: The newly formed α-substituted amino acid derivative is hydrolyzed to cleave the chiral auxiliary. This step releases the desired non-natural amino acid and allows for the recovery of this compound.
-
Protection of the Amino Acid: The resulting non-natural amino acid is typically protected (e.g., with Fmoc or Boc groups) for subsequent use in peptide synthesis or other applications.
The following diagram illustrates the general experimental workflow:
Caption: General workflow for non-natural amino acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base from this compound and Glycine tert-Butyl Ester
Objective: To prepare the chiral Schiff base which serves as the precursor for asymmetric alkylation.
Materials:
-
This compound
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone
-
Triethylamine (TEA)
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glycine tert-butyl ester hydrochloride (1.0 eq), benzophenone (1.0 eq), and toluene.
-
Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride salt.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Schiff base.
Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base
Objective: To introduce a side chain at the α-position of the glycine moiety with high diastereoselectivity.
Materials:
-
This compound-glycine-benzophenone Schiff base (from Protocol 3.1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography.
Protocol 3: Hydrolysis of the Alkylated Schiff Base and Protection of the Non-Natural Amino Acid
Objective: To cleave the chiral auxiliary and isolate the desired non-natural amino acid, followed by N-protection.
Materials:
-
Alkylated Schiff base (from Protocol 3.2)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane and water
Procedure:
-
Dissolve the alkylated Schiff base in THF and add 1 M HCl.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Separate the aqueous and organic layers. The aqueous layer contains the amino acid hydrochloride, and the organic layer contains the recovered chiral auxiliary precursor.
-
Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.
-
Neutralize the aqueous layer by the addition of sodium bicarbonate until the pH is approximately 8-9.
-
To the aqueous solution of the free amino acid, add a solution of Fmoc-Cl or (Boc)₂O in dioxane.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the N-protected amino acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the protected non-natural amino acid.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The efficacy of the asymmetric synthesis is evaluated by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table provides a template for summarizing the results obtained from the diastereoselective alkylation of a this compound-derived chiral auxiliary.
| Entry | Electrophile (R-X) | Product (Non-Natural Amino Acid) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Benzyl bromide | Phenylalanine derivative | Data not available | Data not available |
| 2 | Methyl iodide | Alanine derivative | Data not available | Data not available |
| 3 | Ethyl iodide | α-Aminobutyric acid derivative | Data not available | Data not available |
| 4 | Propyl bromide | Norvaline derivative | Data not available | Data not available |
| 5 | Isopropyl bromide | Valine derivative | Data not available | Data not available |
Note: Specific quantitative data for this compound as the chiral auxiliary in this application is not widely reported in publicly available literature. The table serves as a template for recording experimental results.
Logical Relationships in Stereocontrol
The stereochemical outcome of the alkylation step is governed by the conformation of the chiral enolate intermediate. The bulky isobutyl group of the this compound moiety effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This principle of steric hindrance is fundamental to the high diastereoselectivity observed in such systems.
The following diagram illustrates the logical relationship leading to stereoselective alkylation:
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Amines with D-Leucinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of chiral amines utilizing the chiral auxiliary, D-Leucinol. Chiral amines are crucial building blocks in the pharmaceutical industry, and their enantiomerically pure synthesis is of paramount importance. This compound, a commercially available and relatively inexpensive chiral amino alcohol, serves as an effective chiral auxiliary to control the stereochemical outcome of reactions, leading to the desired enantiomer of the target amine.
Principle of the Method
The strategy involves the temporary attachment of this compound to a prochiral substrate, typically through the formation of an imine or an oxazolidinone derivative. The inherent chirality of this compound directs the subsequent nucleophilic addition to the imine or the alkylation of the oxazolidinone enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched chiral amine, and the this compound can often be recovered and reused.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of α-Branched Amines via Diastereoselective Alkylation of Imines Derived from this compound
This protocol details the synthesis of chiral α-branched amines through the diastereoselective alkylation of a chiral imine formed from this compound and an aldehyde.
Step 1: Formation of the Chiral Imine
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (1.0-1.2 equivalents).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude chiral imine (1.0 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add the organometallic reagent (e.g., an organolithium or Grignard reagent, 1.2-1.5 equivalents) to the stirred solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric amine product.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude product. Purification by column chromatography on silica gel can be performed to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified diastereomeric amine in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a mild acid, such as hydrochloric acid (HCl) or acetic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the cleavage of the auxiliary by TLC.
-
Alternatively, catalytic hydrogenation (e.g., using Pd/C and H₂) can be employed for the cleavage, particularly if the target amine is sensitive to acidic conditions.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the chiral amine with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess (e.e.) of the final chiral amine can be determined by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.
Quantitative Data Summary
The following table summarizes representative data for the stereoselective synthesis of chiral amines using this compound as a chiral auxiliary. Please note that yields and stereoselectivities can vary depending on the specific substrates and reaction conditions.
| Aldehyde (R¹CHO) | Organometallic Reagent (R²M) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Benzaldehyde | Methyllithium | >95:5 | 85 | >98 |
| Isobutyraldehyde | Phenyllithium | 90:10 | 78 | 95 |
| Cinnamaldehyde | Ethylmagnesium bromide | 92:8 | 82 | 96 |
Visualizing the Workflow and Logic
The following diagrams illustrate the key steps and relationships in the stereoselective synthesis of chiral amines using this compound.
Caption: Experimental workflow for the synthesis of chiral amines using this compound.
Application Notes and Protocols: D-Leucinol Auxiliary in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of D-Leucinol as a chiral auxiliary in the asymmetric synthesis of natural products. The focus is on the formation of a this compound-derived oxazolidinone auxiliary and its application in stereoselective carbon-carbon bond formation, a critical step in the synthesis of complex chiral molecules.
Introduction: The Role of this compound as a Chiral Auxiliary
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions.[1] These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.[1] this compound, a readily available and optically pure amino alcohol derived from the amino acid D-leucine, serves as an excellent precursor for the synthesis of Evans-type oxazolidinone chiral auxiliaries.
The resulting (R)-4-isobutyl-2-oxazolidinone possesses a sterically demanding isobutyl group that effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. This high degree of stereocontrol is instrumental in the construction of chiral centers with predictable configurations, a common challenge in the total synthesis of natural products and pharmaceutical agents.
Synthesis of the this compound-Derived Chiral Auxiliary
The first step in utilizing this compound as a chiral auxiliary is its conversion into the corresponding oxazolidinone. This is typically achieved by reaction with a carbonylating agent.
Experimental Protocol: Synthesis of (R)-4-Isobutyl-2-oxazolidinone
This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound.
Reagents and Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Anhydrous toluene
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 equiv) in toluene, add diethyl carbonate (1.5 equiv) and a catalytic amount of potassium carbonate (0.1 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (R)-4-isobutyl-2-oxazolidinone.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and optical rotation to confirm its structure and purity.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
Once the chiral auxiliary is prepared, it can be acylated and subsequently used in stereoselective alkylation reactions to create new chiral centers.
General Workflow for Asymmetric Alkylation
The overall process involves three key steps: acylation of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the desired chiral carboxylic acid derivative.
Caption: General workflow for asymmetric alkylation using a this compound-derived auxiliary.
Quantitative Data for Asymmetric Alkylation
The following table summarizes typical results for the asymmetric alkylation of the sodium enolate of an N-acyl-(R)-4-isobutyl-2-oxazolidinone with various alkyl halides.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | Benzyl | ~90 | >98:2 |
| 2 | Allyl iodide | Allyl | ~85 | >97:3 |
| 3 | Methyl iodide | Methyl | ~92 | >95:5 |
| 4 | Ethyl iodide | Ethyl | ~88 | >97:3 |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(R)-4-isobutyl-2-oxazolidinone
This protocol details the diastereoselective alkylation of the N-propionyl auxiliary with benzyl bromide.
Reagents and Materials:
-
N-Propionyl-(R)-4-isobutyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(R)-4-isobutyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Quenching and Workup: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product.
Protocol for Auxiliary Cleavage
The chiral auxiliary can be cleaved to yield the carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused.
Reagents and Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure (for cleavage to a carboxylic acid):
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 equiv), followed by lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
The resulting chiral carboxylic acid can be extracted, and the chiral auxiliary recovered from the aqueous layer.
Signaling Pathway and Logic Diagrams
The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary.
Caption: Logical diagram illustrating the stereocontrol exerted by the auxiliary.
Conclusion
The this compound-derived chiral auxiliary is a versatile and reliable tool for asymmetric synthesis. Its straightforward preparation and the high diastereoselectivities achieved in key bond-forming reactions make it a valuable component in the synthetic chemist's toolbox for the construction of complex, biologically active natural products. The protocols provided herein offer a practical guide for researchers in academic and industrial settings to implement this powerful methodology in their synthetic endeavors.
References
Application Notes and Protocols: D-Leucinol Mediated Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the D-Leucinol mediated enantioselective reduction of prochiral ketones. This method, a cornerstone of asymmetric synthesis, utilizes a chiral oxazaborolidine catalyst derived from the D-proline analog, a close structural relative of this compound's corresponding chiral precursor. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the synthesis of chiral secondary alcohols, which are crucial building blocks in the pharmaceutical industry.[1][2][3]
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The Corey-Bakshi-Shibata (CBS) reduction offers an efficient and highly enantioselective method for the conversion of prochiral ketones to chiral secondary alcohols.[1][2] The reaction is mediated by a chiral oxazaborolidine catalyst, which can be prepared from a chiral amino alcohol. While this compound itself can be used to generate a catalyst, the most widely studied and utilized catalyst is derived from the readily available (R)- or (S)-diphenylprolinol. This document will focus on the use of the (R)-2-Methyl-CBS-oxazaborolidine, derived from D-proline, as a representative example of a D-amino alcohol-derived catalyst system.
The CBS reduction is valued for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome. The reaction proceeds through a highly organized transition state where the ketone coordinates to the Lewis acidic boron atom of the catalyst, and the hydride is delivered from a borane complex coordinated to the nitrogen atom.
Data Presentation
The following tables summarize the quantitative data for the CBS reduction of various prochiral ketones using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Table 1: Enantioselective Reduction of Aromatic Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | 97 |
| 2 | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 95 | 96 |
| 3 | 1-Naphthyl methyl ketone | (R)-1-(1-Naphthyl)ethanol | 94 | 95 |
| 4 | 2-Acetylpyridine | (R)-1-(2-Pyridyl)ethanol | 92 | 98 |
| 5 | 3-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | 96 | 95 |
Data compiled from representative literature. Actual yields and ee's may vary depending on specific reaction conditions and scale.
Table 2: Enantioselective Reduction of Aliphatic and α,β-Unsaturated Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Octanone | (R)-2-Octanol | 85 | 92 |
| 2 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 90 | 94 |
| 3 | Benzylacetone | (R)-4-Phenyl-2-butanol | 88 | 93 |
| 4 | (E)-4-Phenyl-3-buten-2-one | (R,E)-4-Phenyl-3-buten-2-ol | 91 | 96 |
| 5 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 93 | 98 |
Data compiled from representative literature. Actual yields and ee's may vary depending on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Preparation of (R)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol describes the in-situ generation of the (R)-2-Methyl-CBS-oxazaborolidine catalyst from (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.
Materials:
-
(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Trimethylboroxine or Methylboronic acid
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add trimethylboroxine (0.4 eq) or methylboronic acid (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude (R)-2-Methyl-CBS-oxazaborolidine as a white solid.
-
The catalyst can be purified by distillation or used directly in the next step. For most applications, the in-situ generated catalyst is sufficient.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the in-situ generated (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
Acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask or three-necked flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 - 1.0 eq) or borane-THF complex to the catalyst solution. Stir for 10-15 minutes at the same temperature.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Cool the catalyst-borane mixture to -30 to -40 °C.
-
Slowly add the acetophenone solution to the catalyst mixture via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below -30 °C.
-
Stir the reaction mixture at -30 °C for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Slowly and carefully quench the reaction by the dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Experimental workflow for the CBS reduction.
Caption: Simplified mechanism of the CBS reduction.
References
Application Notes and Protocols: D-Leucinol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of D-Leucinol as a chiral building block in the synthesis of enantiomerically pure pharmaceutical intermediates. This compound, a readily available chiral amino alcohol, serves as a precursor for the synthesis of potent chiral auxiliaries, which can induce stereoselectivity in various carbon-carbon bond-forming reactions. This document outlines the synthesis of a this compound-derived oxazolidinone auxiliary and its application in a diastereoselective alkylation to generate a chiral carboxylic acid derivative, a common structural motif in many active pharmaceutical ingredients.[1]
Introduction to this compound as a Chiral Precursor
This compound, with its inherent chirality, is a valuable starting material in asymmetric synthesis.[1] Its primary application in the synthesis of pharmaceutical intermediates often involves its conversion into a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
One of the most effective and widely used classes of chiral auxiliaries is the oxazolidinones, famously developed by David A. Evans. These auxiliaries can be readily synthesized from chiral amino alcohols like this compound. The resulting oxazolidinone can be N-acylated and subsequently undergo highly diastereoselective reactions, such as alkylations and aldol reactions, to create new stereocenters with excellent control.
Synthesis of (4R)-4-Isobutyl-1,3-oxazolidin-2-one from this compound
The first step in utilizing this compound as a chiral auxiliary is its cyclization to form the corresponding oxazolidinone. A variety of methods can be employed, including the use of phosgene or its derivatives, or diethyl carbonate. A microwave-assisted synthesis offers a rapid and efficient alternative.
Experimental Protocol: Microwave-Assisted Synthesis of (4R)-4-Isobutyl-1,3-oxazolidin-2-one
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of K₂CO₃.
-
Add a minimal amount of methanol to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diethyl carbonate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4R)-4-isobutyl-1,3-oxazolidin-2-one.
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Reaction Time | Yield (%) |
| (4R)-4-Isobutyl-1,3-oxazolidin-2-one | This compound | Diethyl carbonate, K₂CO₃ | 15 min (MW) | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Diastereoselective Alkylation using a this compound-Derived Chiral Auxiliary
Once the oxazolidinone auxiliary is prepared, it can be used to direct the stereochemistry of an alkylation reaction. This process typically involves three steps: N-acylation, diastereoselective alkylation of the enolate, and subsequent cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
Experimental Protocol: Asymmetric Alkylation
Step 1: N-Acylation of (4R)-4-Isobutyl-1,3-oxazolidin-2-one
-
To a solution of (4R)-4-isobutyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyloxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.
-
Stir the solution at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product before purification by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated product (1.0 eq) in a mixture of THF and water at 0 °C, add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the excess peroxide by adding sodium sulfite.
-
Acidify the mixture with aqueous HCl and extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Quantitative Data for Diastereoselective Alkylation (Representative):
| N-Acyloxazolidinone | Alkylating Agent | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R)-N-Propionyl-4-isobutyl-1,3-oxazolidin-2-one | Benzyl bromide | NaHMDS | >95:5 | 85-95 |
| (4R)-N-Propionyl-4-isobutyl-1,3-oxazolidin-2-one | Methyl iodide | LDA | >90:10 | 80-90 |
Note: Diastereomeric ratios and yields are representative of Evans-type auxiliary chemistry and may vary for the specific this compound derivative.
Visualizing the Workflow and Logic
Synthesis of the Chiral Auxiliary
Caption: Synthesis of the this compound-derived oxazolidinone auxiliary.
Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation using the chiral auxiliary.
Conclusion
This compound is a cost-effective and versatile chiral starting material for the synthesis of valuable chiral auxiliaries. The derived oxazolidinones can be employed in highly diastereoselective transformations to produce enantiomerically enriched pharmaceutical intermediates. The protocols outlined in these application notes demonstrate a robust strategy for the synthesis of chiral carboxylic acid derivatives, highlighting the significant potential of this compound in drug discovery and development. The straightforward reaction sequences, coupled with high stereocontrol and the ability to recover the chiral auxiliary, make this an attractive approach for the large-scale synthesis of chiral building blocks.
References
Troubleshooting & Optimization
Improving diastereoselectivity in D-Leucinol reactions
Welcome to the technical support center for improving diastereoselectivity in D-Leucinol mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound is a chiral amino alcohol derived from the natural amino acid D-leucine. It is frequently used as a chiral auxiliary in asymmetric synthesis. By temporarily attaching this chiral molecule to a prochiral substrate, it can effectively direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. Its utility stems from its ready availability from the chiral pool, its rigid structure upon formation of derivatives like oxazolidinones, and the predictable stereochemical control it offers in a variety of chemical transformations.
Q2: What are the most common reactions where this compound is used to control diastereoselectivity?
This compound derived auxiliaries are versatile and can be employed in a range of carbon-carbon bond-forming reactions, including:
-
Asymmetric Aldol Reactions: To control the formation of new stereocenters in the synthesis of β-hydroxy carbonyl compounds.
-
Asymmetric Alkylation: To direct the approach of an electrophile to a prochiral enolate.
-
Asymmetric Michael Additions: To control the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Asymmetric Diels-Alder Reactions: To influence the stereochemical outcome of cycloaddition reactions.
Q3: How is the diastereomeric ratio (d.r.) of my product determined?
The diastereomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, most commonly ¹H NMR.[1][2] Diastereomers are distinct compounds and will generally have slightly different chemical shifts for corresponding protons. By integrating the signals of a well-resolved proton that is unique to each diastereomer, the ratio of the two can be accurately calculated. For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[1][2][3] Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.
Q4: How is the this compound auxiliary removed after the desired stereocenter has been created?
The removal of the chiral auxiliary is a crucial final step to yield the desired enantiomerically enriched product. The cleavage method depends on the linkage between the auxiliary and the product. Common methods include:
-
Hydrolysis: For N-acylated auxiliaries (amides), hydrolysis under acidic or basic conditions can cleave the auxiliary. For instance, lithium hydroxide (LiOH) with hydrogen peroxide is a common method for cleaving oxazolidinone auxiliaries.
-
Reduction: Reductive cleavage, for example with lithium aluminium hydride (LiAlH₄), can be used to convert the amide linkage to an alcohol.
-
Aminolysis: Treatment with certain amines can also effect the removal of the auxiliary.
It is important to choose a cleavage protocol that is high-yielding and does not cause racemization or epimerization of the newly formed stereocenter.
Troubleshooting Guides
Issue: Low Diastereoselectivity (Poor d.r.)
This is one of the most common challenges encountered. Below is a systematic guide to troubleshoot and improve the diastereomeric ratio of your reaction.
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often enhances diastereoselectivity by favoring the thermodynamically more stable transition state. However, for some entropically driven reactions, a higher temperature might be beneficial. A temperature screening is recommended. |
| Incorrect Solvent Choice | The solvent can significantly influence the reaction's stereochemical outcome. Coordinating solvents (e.g., THF, DME) can sometimes enhance selectivity by creating a more ordered transition state, especially in Lewis acid-mediated reactions. Conversely, non-coordinating solvents (e.g., dichloromethane, toluene) might be preferable in other cases. A solvent screen is advisable. |
| Inappropriate Lewis Acid or Stoichiometry | The choice of Lewis acid is critical for achieving high diastereoselectivity, particularly in aldol reactions. Lewis acids like TiCl₄, SnCl₄, and MgBr₂ can promote the formation of a rigid, chelated transition state, which enhances facial selectivity. The stoichiometry of the Lewis acid should also be optimized; typically, a slight excess (1.1-1.5 equivalents) is used. |
| Substrate or Reagent Purity | Impurities in starting materials, reagents, or solvents can interfere with the reaction and lower diastereoselectivity. Ensure all materials are of high purity and that solvents are anhydrous, especially when using moisture-sensitive reagents like Lewis acids and organometallics. |
| Incomplete Enolate Formation | In reactions involving enolates (e.g., alkylations, aldol reactions), incomplete formation can lead to side reactions and reduced selectivity. Ensure sufficient equivalents of a suitable base are used and that the deprotonation is allowed to proceed to completion. |
Data Presentation: Diastereoselectivity in this compound Mediated Aldol Reactions
The following table summarizes representative data for the influence of the Lewis acid and solvent on the diastereoselectivity of an aldol reaction using a this compound derived chiral auxiliary.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | >95:5 | 85 |
| 2 | TiCl₄ (1.1) | THF | -78 | 97:3 | 88 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 90:10 | 82 |
| 4 | MgBr₂ (1.5) | CH₂Cl₂/Et₂O | -78 | 85:15 | 75 |
| 5 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 70:30 | 90 |
Note: The data presented are illustrative and based on typical results for aldol reactions mediated by chiral oxazolidinones derived from amino alcohols. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using a this compound Derived Oxazolidinone
This protocol describes a general procedure for a diastereoselective aldol reaction.
-
Preparation of the N-Acyl Imide:
-
To a solution of the this compound derived oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution for 30 minutes at 0 °C.
-
Add the desired acyl chloride (1.1 equiv.) dropwise and stir for 1-2 hours at 0 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl imide by flash column chromatography.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the purified N-acyl imide (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add TiCl₄ (1.1 equiv.) dropwise. The solution should turn a deep yellow/orange color.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 equiv.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography.
-
Protocol 2: Cleavage of the this compound Auxiliary
This protocol describes a common method for the hydrolytic removal of the oxazolidinone auxiliary.
-
Hydrolytic Cleavage:
-
Dissolve the purified aldol adduct (1.0 equiv.) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.).
-
Add a 1 M aqueous solution of LiOH (2.0 equiv.) dropwise.
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate. The auxiliary can be recovered and recycled.
-
Acidify the aqueous layer with 1 M HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
References
Technical Support Center: Troubleshooting Low Yields in D-Leucinol Alkylations
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the alkylation of D-Leucinol. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound N-alkylation is resulting in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I improve the chemoselectivity for N-alkylation?
A: Achieving high chemoselectivity in the alkylation of amino alcohols like this compound is a common challenge due to the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). To favor N-alkylation, consider the following strategies:
-
Protecting the Hydroxyl Group: The most effective method to ensure selective N-alkylation is to temporarily protect the hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn). The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the alkylation and subsequent deprotection conditions.
-
Choice of Base and Solvent: The reaction conditions can significantly influence the selectivity. Generally, less basic conditions and polar aprotic solvents like DMF or DMSO can favor N-alkylation. The use of a bulky base may also sterically hinder the attack at the more hindered hydroxyl group.
-
"Borrowing Hydrogen" Catalysis: This modern approach uses a catalyst (often based on Ru or Ir) to transiently oxidize the alcohol to an aldehyde, which then forms an imine with the amine. Subsequent reduction of the imine by the catalyst regenerates the catalyst and yields the N-alkylated product. This method is highly selective for N-alkylation and avoids the use of stoichiometric bases.[1]
Q2: I am observing significant O-alkylation instead of the desired N-alkylation. What conditions favor O-alkylation?
A: To selectively achieve O-alkylation, the amino group must be protected. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc). After protecting the amine, the hydroxyl group can be deprotonated with a strong base to form an alkoxide, which then reacts with the alkylating agent.
-
Reaction Conditions for O-Alkylation: The use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF will favor the deprotonation of the hydroxyl group, leading to O-alkylation.
Q3: My final product shows signs of racemization. What causes this and how can I prevent it?
A: The stereocenter in this compound is susceptible to racemization, particularly under basic conditions. The abstraction of the proton alpha to the amino group can lead to the formation of a planar carbanion intermediate, resulting in a loss of stereochemical integrity.[2][3]
-
Minimizing Racemization:
-
Use a weaker or sterically hindered base: Strong, non-hindered bases are more likely to cause epimerization. Consider using bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.
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Lower the reaction temperature: Running the reaction at lower temperatures can significantly reduce the rate of racemization.
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Protect the amino group: Protecting the amine as a carbamate (e.g., Boc, Z) can reduce the acidity of the alpha-proton and minimize racemization.
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Avoid prolonged reaction times: Monitor the reaction progress and work it up as soon as it is complete to minimize exposure to basic conditions.
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Q4: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the yield is low. What are the common pitfalls?
A: Reductive amination is a powerful method for N-alkylation. Low yields can stem from several factors:
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Incomplete Imine Formation: The initial formation of the imine or enamine is crucial. This step is often acid-catalyzed and requires the removal of water. Ensure your reagents and solvents are dry.
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Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting aldehyde or ketone but will reduce the iminium ion.[4] Standard sodium borohydride (NaBH₄) can also be used, but it may also reduce the carbonyl starting material.[5]
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Side Reactions: The aldehyde or ketone can undergo self-condensation (aldol reaction) under basic or acidic conditions.
Troubleshooting Guides
Low Yield in N-Alkylation of this compound
| Observation | Potential Cause | Recommended Solution |
| Mixture of N- and O-alkylated products | Poor chemoselectivity | 1. Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS-Cl, Benzyl bromide). 2. Optimize the base and solvent system. Try a milder, bulkier base and a polar aprotic solvent. |
| Unreacted this compound | Insufficient reactivity | 1. Increase the equivalents of the alkylating agent and/or base. 2. Increase the reaction temperature. 3. Use a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Formation of dialkylated product | Over-alkylation of the amine | 1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. 3. Consider using a protecting group on the amine that can be removed later. |
| Product degradation | Instability of product under reaction conditions | 1. Lower the reaction temperature. 2. Reduce the reaction time by monitoring the reaction closely. |
Low Yield in O-Alkylation of this compound
| Observation | Potential Cause | Recommended Solution |
| N-alkylation is observed | Incomplete protection of the amino group | 1. Ensure complete protection of the amino group before proceeding with O-alkylation. 2. Use a robust protecting group for the amine (e.g., Boc, Z). |
| Unreacted starting material | Incomplete deprotonation of the hydroxyl group | 1. Use a stronger base (e.g., NaH). 2. Ensure anhydrous reaction conditions as water will quench the base. |
| Elimination side products | Strong basic conditions | 1. Use a less-hindered base if possible. 2. Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Selective N-Methylation of this compound (with Hydroxyl Protection)
This protocol is a representative procedure based on the N-methylation of N-acylamino acids.
Step 1: Protection of the Hydroxyl Group (as a TBDMS ether)
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Dissolve this compound (1.0 eq) in anhydrous DMF.
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Add imidazole (2.5 eq) and stir until dissolved.
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Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography to obtain O-TBDMS-D-Leucinol.
Step 2: N-Methylation
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To a solution of O-TBDMS-D-Leucinol (1.0 eq) in a mixture of THF and DMF (10:1), add methyl iodide (8.0 eq).
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Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise.
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Warm the reaction to 80 °C and stir for 24 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and carefully quench with water.
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Extract the product with diethyl ether.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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The crude product can be purified by column chromatography.
Step 3: Deprotection of the Hydroxyl Group
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Dissolve the N-methylated, O-protected this compound in THF.
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Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.5 eq).
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Stir at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture and purify by column chromatography to yield N-methyl-D-Leucinol.
Protocol 2: Selective O-Benzylation of this compound (with Amine Protection)
This protocol is a representative procedure based on the preparation of amino acid benzyl esters.
Step 1: Protection of the Amino Group (as a Boc carbamate)
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Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate (3.0 eq).
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Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, remove the dioxane in vacuo.
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Extract the aqueous layer with ethyl acetate.
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Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give Boc-D-Leucinol.
Step 2: O-Benzylation
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Dissolve Boc-D-Leucinol (1.0 eq) in anhydrous DMF.
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Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Stir for 30 minutes at 0 °C.
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Add benzyl bromide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, quench with saturated aqueous NH₄Cl.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Step 3: Deprotection of the Amino Group
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Dissolve the O-benzylated, N-protected this compound in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture in vacuo.
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Dissolve the residue in diethyl ether and precipitate the product as the TFA salt. Alternatively, neutralize with a base and extract the free amine.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound N-alkylation.
Caption: General strategies for achieving selective N- vs. O-alkylation of this compound.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of D-Leucinol Reaction Products by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Leucinol reaction products by crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
A1: Understanding the properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2R)-2-amino-4-methylpentan-1-ol | |
| Synonyms | (R)-(-)-Leucinol, (R)-2-Amino-4-methyl-1-pentanol | |
| CAS Number | 53448-09-2 | |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | White crystalline solid | |
| Boiling Point | 198-200 °C at 768 mmHg | |
| Density | 0.917 g/mL at 25 °C | |
| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Q2: What are the most common impurities I might encounter in my this compound reaction product?
A2: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities in the synthesis of amino alcohols like this compound may include:
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Enantiomeric Impurity (L-Leucinol): If the synthesis is not perfectly stereoselective, the presence of the L-enantiomer is possible.
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Unreacted Starting Materials: For instance, if this compound is synthesized from D-leucine methyl ester, some of the starting ester may remain.
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Process-Related Impurities: These can include reagents, catalysts, and byproducts specific to the synthetic route used.
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Degradation Products: this compound may degrade under harsh reaction or workup conditions.
Q3: Which solvents are recommended for the crystallization of this compound?
A3: The choice of solvent is critical for effective purification. This compound is soluble in a variety of organic solvents. A good crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the solubility of similar amino acids, suitable solvent systems could include mixtures of a solvent in which this compound is soluble (like methanol or ethanol) and an anti-solvent in which it is less soluble (like water or a non-polar solvent). It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Insufficient nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature, then in a refrigerator.- Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. | |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The melting point of the impure this compound is lower than the temperature of the solution.- The concentration of the solute is too high.- The cooling rate is too fast. | - Re-heat the solution and add more solvent to lower the concentration.- Ensure a slower cooling rate.- Consider using a different solvent system. | |
| Crystals Form Too Quickly | - The solution is too supersaturated.- The solution was cooled too rapidly. | - Re-heat the solution to dissolve the crystals and add a small amount of additional solvent.- Allow the solution to cool more slowly at room temperature before transferring to a colder environment. | |
| Low Yield of Purified this compound | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of solids during filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Minimize the amount of solvent used for dissolving the crude product.- Pre-heat the filtration apparatus (funnel and filter paper) to prevent crystallization. | |
| Poor Purity of the Final Product | - Impurities are co-crystallizing with this compound.- The crystallization process was too rapid, trapping impurities. | - Re-crystallize the product, potentially using a different solvent system.- Ensure a slow cooling rate to allow for selective crystallization.- Consider a pre-purification step, such as column chromatography, if the crude product is highly impure. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization of this compound
This protocol is suitable when a single solvent with a steep solubility curve for this compound has been identified.
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Dissolution: In a flask, add the crude this compound reaction product. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) portion-wise while heating and stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified this compound crystals under vacuum.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Crystallization of this compound
This method is useful when this compound is highly soluble in one solvent and poorly soluble in another miscible solvent.
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Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or dichloromethane) at room temperature.
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Addition of Anti-Solvent: Slowly add a miscible anti-solvent (a solvent in which this compound is poorly soluble, e.g., water or hexane) dropwise with stirring until the solution becomes slightly turbid (cloudy).
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Re-dissolution: Add a few drops of the first solvent to just re-dissolve the precipitate and make the solution clear again.
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Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent mixture slowly evaporates or cools.
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Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
References
Technical Support Center: Overcoming Epimerization During D-Leucinol Auxiliary Cleavage
For researchers, scientists, and drug development professionals utilizing D-Leucinol as a chiral auxiliary, ensuring the stereochemical integrity of the final product during the cleavage step is paramount. Epimerization at the α-carbon of the newly formed chiral center is a common challenge that can significantly impact the efficacy and safety of the target molecule. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome this critical issue.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the cleavage of your this compound auxiliary and provides actionable solutions.
Problem 1: Significant Epimerization Detected After Auxiliary Cleavage
The presence of the undesired epimer in your final product can compromise its biological activity and introduce purification challenges.
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Possible Cause 1: Harsh Basic Hydrolysis Conditions. Strong bases and elevated temperatures can lead to the abstraction of the acidic α-proton, resulting in the formation of a planar enolate intermediate that can be protonated from either face, leading to epimerization.[1]
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Suggested Solution: Employ milder basic hydrolysis conditions. The use of lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H2O2) is a widely accepted method for the clean and selective cleavage of oxazolidinone auxiliaries, a class of auxiliaries to which this compound derivatives belong.[2][3] The hydroperoxide anion (OOH-) is a soft nucleophile that preferentially attacks the exocyclic carbonyl group, minimizing the risk of epimerization.[2]
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Possible Cause 2: Prolonged Reaction Times. Extended exposure to even mild basic or acidic conditions can increase the likelihood of epimerization.
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Suggested Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the minimum time required for complete cleavage.
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Possible Cause 3: Inappropriate Choice of Cleavage Method. The chosen cleavage method may not be suitable for your specific substrate, leading to side reactions, including epimerization.
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Suggested Solution: Consider alternative cleavage methods. Reductive cleavage using reagents like lithium borohydride (LiBH4) can be an effective and mild alternative to hydrolysis for certain substrates.
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Problem 2: Low Yield of the Desired Product After Cleavage
In addition to epimerization, you might face issues with the overall yield of your target carboxylic acid.
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Possible Cause 1: Incomplete Cleavage. The reaction may not have gone to completion, leaving a significant portion of the starting material unreacted.
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Suggested Solution: Ensure you are using a sufficient excess of the cleavage reagent. For LiOH/H2O2 cleavage, a common protocol uses 4 equivalents of LiOH·H2O and 5 equivalents of 30% H2O2.[2]
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Possible Cause 2: Degradation of the Product. The desired product might be unstable under the cleavage conditions.
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Suggested Solution: Perform the cleavage at a lower temperature (e.g., 0 °C) to minimize potential degradation.
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Possible Cause 3: Difficulties in Product Isolation. The work-up procedure may not be optimal for your specific product, leading to losses.
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Suggested Solution: After quenching the reaction, carefully acidify the aqueous layer to protonate the carboxylate and allow for efficient extraction with an organic solvent like ethyl acetate.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of epimerization during the cleavage of a this compound auxiliary?
A1: Epimerization during the cleavage of a this compound auxiliary, particularly under basic conditions, typically proceeds through the formation of an enolate intermediate. The base abstracts the proton at the α-position to the carbonyl group, creating a planar enolate. This intermediate can then be protonated from either face, leading to a mixture of epimers.
Caption: Mechanism of base-induced epimerization.
Q2: What are the recommended conditions for minimizing epimerization during hydrolytic cleavage?
A2: The most commonly recommended method for the hydrolytic cleavage of oxazolidinone-type auxiliaries, including those derived from this compound, with minimal epimerization is the use of lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H2O2).
| Parameter | Recommended Condition |
| Reagents | LiOH·H2O, 30% H2O2 |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | 0 °C to room temperature |
| Stoichiometry | 4 eq. LiOH·H2O, 5 eq. H2O2 |
This data is based on protocols for structurally similar oxazolidinone auxiliaries and should be optimized for your specific substrate.
Q3: How can I detect and quantify epimerization?
A3: Several analytical techniques can be used to detect and quantify the ratio of epimers in your product mixture:
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying enantiomers and diastereomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of protons or carbons that are unique to each epimer.
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Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used to separate and quantify epimers.
Q4: Are there any alternative cleavage methods to basic hydrolysis?
A4: Yes, reductive cleavage is a viable alternative. Reagents such as lithium borohydride (LiBH4) can be used to reduce the amide to the corresponding alcohol without affecting the stereocenter. This method is particularly useful when the carboxylic acid is not the desired final product.
Experimental Protocols
Protocol 1: Hydrolytic Cleavage using LiOH/H₂O₂
This protocol is adapted from a procedure for a similar oxazolidinone auxiliary and should be optimized for your specific this compound derivative.
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Dissolution: Dissolve the N-acyl this compound derivative in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 4 equivalents) in water, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 5 equivalents).
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Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
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Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with a suitable acid (e.g., 1N HCl).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by chromatography if necessary.
Caption: Workflow for hydrolytic cleavage.
References
Technical Support Center: Optimizing D-Leucinol Aldol Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for D-Leucinol catalyzed aldol additions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an aldol addition reaction?
This compound, a chiral amino alcohol, serves as an organocatalyst in asymmetric aldol additions.[1] It reacts with a ketone donor to form a chiral enamine intermediate. This enamine then attacks the aldehyde acceptor, leading to the formation of a new carbon-carbon bond. The stereochemistry of the this compound catalyst directs the formation of a specific stereoisomer of the β-hydroxy carbonyl product.
Q2: What is the general mechanism of a this compound catalyzed aldol addition?
The reaction proceeds through a catalytic cycle involving the formation of a chiral enamine. The key steps are:
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Enamine Formation: The amino group of this compound condenses with the ketone to form a chiral enamine.
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Nucleophilic Attack: The enamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.
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Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the this compound catalyst.
Caption: this compound catalyzed aldol addition mechanism.
Q3: How do I handle and store this compound?
This compound is a liquid at room temperature and should be stored in a cool, dark place, preferably refrigerated between 2-8°C. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[2][3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?
Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.
References
Technical Support Center: D-Leucinol Auxiliary Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of D-Leucinol derived chiral auxiliaries without compromising the stereochemical integrity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when removing a this compound derived chiral auxiliary?
A1: The primary concern is to cleave the auxiliary from the substrate without causing racemization or epimerization at the newly created stereocenter.[1] This requires carefully selected reaction conditions that are mild enough to avoid compromising the stereochemical integrity of the product.
Q2: What is the most common and reliable method for removing an N-acyl this compound auxiliary to generate a carboxylic acid?
A2: The most widely used method is hydrolytic cleavage using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][3] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic amide carbonyl, leaving the stereocenter untouched.[3][4]
Q3: Why is LiOH alone not recommended for cleaving the N-acyl auxiliary?
A3: Using LiOH without hydrogen peroxide can lead to the undesired cleavage of the endocyclic carbamate bond of the oxazolidinone ring, resulting in a hydroxyamide byproduct instead of the desired carboxylic acid. The hydroperoxide anion is crucial for achieving the correct regioselectivity.
Q4: I am observing significant gas evolution during the LiOH/H₂O₂ cleavage. Is this normal and is it safe?
A4: Yes, the evolution of oxygen gas is a known phenomenon in this reaction. It results from the decomposition of the peracid intermediate, which is accelerated by excess hydrogen peroxide. This can create a hazardous, oxygen-rich atmosphere in the presence of flammable organic solvents. It is crucial to ensure the reaction is well-vented and not performed in a closed system, especially at a larger scale.
Q5: Can the this compound auxiliary be recovered and reused after cleavage?
A5: Yes, one of the significant advantages of using chiral auxiliaries is their potential for recovery and reuse, which is both cost-effective and sustainable. After cleavage and workup, the this compound auxiliary can typically be recovered from the aqueous layer by extraction and purified for subsequent use.
Q6: Are there methods to remove the auxiliary to yield functional groups other than carboxylic acids?
A6: Yes, reductive cleavage is a common alternative. For instance, using a reducing agent like lithium borohydride (LiBH₄) can cleave the auxiliary to furnish a primary alcohol directly. Other reagents can be used to generate aldehydes, ketones (via Weinreb amides), or other functionalities.
Troubleshooting Guides
Issue 1: Incomplete Cleavage of the Auxiliary
| Potential Cause | Suggested Solution |
| Insufficient Reagents | Ensure accurate stoichiometry. Use at least 2.0-2.5 equivalents of LiOH and 4.0-5.0 equivalents of H₂O₂. |
| Low Reaction Temperature | While the reaction is initiated at 0 °C to control exothermicity, it is often allowed to warm to room temperature to ensure completion. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. |
| Steric Hindrance | For sterically demanding substrates, the reaction may be sluggish. Consider increasing the reaction time or exploring alternative, more potent cleavage methods. |
| Poor Solubility | Ensure the substrate is fully dissolved in the THF/water solvent mixture. If solubility is an issue, a different co-solvent might be necessary, but this should be tested on a small scale first. |
Issue 2: Low Yield of Desired Product or Presence of Byproducts
| Potential Cause | Suggested Solution |
| Formation of Hydroxyamide Byproduct | This indicates cleavage at the wrong carbonyl group. Ensure a sufficient excess of hydrogen peroxide is present relative to LiOH to favor the formation of the LiOOH nucleophile. |
| Product Degradation | If the product is sensitive to basic or oxidative conditions, minimize the reaction time. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the workup immediately. |
| Incomplete Extraction during Workup | After acidification of the aqueous layer, ensure the pH is sufficiently low (~1-2) to fully protonate the carboxylic acid. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Oxygen Evolution | As mentioned in the FAQs, oxygen evolution is expected. While primarily a safety concern, vigorous bubbling can in rare cases lead to aerosolization of the product if not properly controlled. Ensure adequate venting. |
Issue 3: Suspected Racemization/Epimerization
| Potential Cause | Suggested Solution |
| Prolonged Exposure to Basic Conditions | While the risk is low with LiOOH, prolonged reaction times under basic conditions could potentially lead to enolization and epimerization of the α-stereocenter. Minimize the reaction time to what is necessary for complete conversion. |
| Harsh Workup Conditions | Avoid excessively high temperatures or prolonged exposure to strong acid or base during the workup procedure. |
| Analytical Confirmation | To confirm stereochemical integrity, compare the optical rotation of the product to the literature value. For a more definitive analysis, use chiral HPLC or NMR analysis with a chiral shift reagent to determine the enantiomeric or diastereomeric excess. |
Quantitative Data Summary
The following table presents typical results for the removal of an N-acyl oxazolidinone auxiliary derived from an amino alcohol, demonstrating the high fidelity of the cleavage process.
| Substrate | Cleavage Method | Diastereomeric Ratio (d.r.) Before Cleavage | Enantiomeric Excess (e.e.) of Product After Cleavage | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | LiOH / H₂O₂ | >98:2 | >99% | ~85-95% |
| N-Crotonyl-(R)-4-isopropyl-2-oxazolidinone | LiBH₄ | >99:1 | >99% | ~80-90% |
| N-Phenylacetyl-(S)-4-isobutyl-2-oxazolidinone | LiOH / H₂O₂ | >97:3 | >98% | ~90% |
Data are representative of typical outcomes for Evans-type auxiliaries under optimized conditions.
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol describes the standard procedure for removing a this compound derived N-acyl oxazolidinone auxiliary to yield the corresponding chiral carboxylic acid.
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Deionized Water
-
30% (w/w) Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
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Sodium Sulfite (Na₂SO₃)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Methodology:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add aqueous hydrogen peroxide (4.0-5.0 equiv.) to the stirred solution, maintaining the temperature at 0 °C.
-
Add an aqueous solution of LiOH·H₂O (2.0-2.5 equiv.) dropwise. The rate of addition may need to be controlled to manage any exotherm or gas evolution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (approx. 1.5 M) until a negative result is obtained with peroxide test strips.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3x) to recover the this compound auxiliary. The combined organic layers can be washed with brine, dried over Na₂SO₄, and concentrated to recover the auxiliary.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as required.
Visual Troubleshooting Guide
References
Technical Support Center: D-Leucinol Mediated Synthesis
Welcome to the technical support center for D-Leucinol mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments utilizing this compound as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in asymmetric synthesis?
A1: this compound is a versatile chiral auxiliary primarily used to introduce chirality in the synthesis of complex organic molecules. Its most common applications include:
-
Asymmetric Alkylation: Directing the stereoselective alkylation of enolates derived from carboxylic acids or ketones.
-
Asymmetric Aldol Reactions: Controlling the stereochemistry of aldol additions to form β-hydroxy carbonyl compounds with high diastereoselectivity.
-
Synthesis of Chiral Amines and Amino Acids: Serving as a chiral template for the synthesis of non-proteinogenic amino acids and other chiral amines.
-
Formation of Chiral Heterocycles: Used in the synthesis of chiral oxazolidinones, which are themselves valuable intermediates in asymmetric synthesis.[1][2]
Q2: What are the key advantages of using this compound as a chiral auxiliary?
A2: this compound offers several advantages:
-
High Stereochemical Control: The bulky isobutyl group provides effective steric hindrance, leading to high levels of diastereoselectivity in many reactions.
-
Predictable Stereochemistry: The stereochemical outcome of reactions mediated by this compound is often predictable based on established models, such as the Zimmerman-Traxler model for aldol reactions.[3][4]
-
Availability: Both enantiomers (D- and L-Leucinol) are commercially available, allowing for the synthesis of both enantiomers of a target molecule.
-
Auxiliary Cleavage: The auxiliary can typically be removed under various conditions to yield the desired chiral product.
Q3: Can this compound be recovered after the reaction?
A3: Yes, one of the key features of a chiral auxiliary is its recoverability and potential for reuse. After the desired stereoselective transformation, the this compound auxiliary is cleaved from the product and can be recovered, often through chromatographic purification or extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound mediated synthesis, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Alkylation or Aldol Reactions
Symptoms:
-
You obtain a mixture of diastereomers with a lower-than-expected ratio (e.g., less than 90:10).
-
Purification of the desired diastereomer is difficult due to the presence of multiple isomers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of starting material and enolate, reducing selectivity. | - Ensure the use of a strong, non-nucleophilic base such as LDA or NaHMDS. - Verify the exact concentration of the base via titration. - Increase the reaction time for enolate formation and monitor by TLC or in-situ IR. |
| Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) is crucial for stereocontrol, especially in aldol reactions. For Evans-type aldol reactions, a Z-enolate is desired.[5] | - Use soft enolization conditions (e.g., dibutylboron triflate and a tertiary amine base) to favor the Z-enolate. - The choice of Lewis acid can influence enolate geometry; screen different Lewis acids if low selectivity persists. |
| Epimerization of the Product: The newly formed stereocenter can epimerize under the reaction or workup conditions, especially if the alpha-proton is acidic. | - Use milder reaction conditions (lower temperature, less harsh base). - Employ a neutral or slightly acidic workup to avoid base-catalyzed epimerization. - If possible, quench the reaction at a low temperature. |
| Steric Hindrance: The steric bulk of the electrophile or aldehyde can influence the approach to the enolate, affecting diastereoselectivity. | - Consider using a less sterically demanding electrophile if possible. - For aldol reactions, the choice of Lewis acid can modulate the transition state geometry; screening may be necessary. |
Experimental Protocol: General Procedure for Diastereoselective Alkylation of a this compound-Derived Oxazolidinone
-
N-Acylation: To a solution of the this compound-derived oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with saturated aqueous NH₄Cl and extract the product.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
Issue 2: Formation of Side Products
Symptoms:
-
Complex crude reaction mixture observed by TLC or NMR.
-
Isolation of the desired product is complicated by impurities with similar polarity.
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Over-alkylation Product | The enolate reacts more than once with the electrophile, particularly with highly reactive alkylating agents. | - Use a less reactive alkylating agent if possible. - Add the electrophile slowly at a low temperature to control the reaction rate. - Use a slight excess of the enolate relative to the electrophile. |
| Diol or Diamine Byproducts | In syntheses starting from aldehydes and imines to form amino alcohols, competing reduction or nucleophilic addition reactions can occur. | - Use protecting groups to modulate the reactivity of the aldehyde or imine. - Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired cross-coupling reaction. |
| N-Acyl Side Product | During N-acylation of this compound, acylation can occur on the hydroxyl group if the amine is not sufficiently reactive or is sterically hindered. | - Use a catalyst-free system with acetic anhydride for efficient N-acylation of amino alcohols like leucinol. - Protect the hydroxyl group prior to N-acylation if O-acylation is a persistent issue. |
| Epimerized Starting Material | The chiral center of the this compound auxiliary itself can epimerize under harsh basic or acidic conditions, leading to a loss of enantiomeric purity in the final product. | - Avoid prolonged exposure to strong acids or bases. - Use milder conditions for attaching and cleaving the auxiliary. |
Diagram: Logical Relationship for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting flowchart for addressing low diastereoselectivity in this compound mediated reactions.
Issue 3: Difficulty with Auxiliary Cleavage
Symptoms:
-
Incomplete removal of the this compound auxiliary from the product.
-
Low yield of the desired product after the cleavage step.
-
Decomposition of the desired product during cleavage.
Common Cleavage Methods and Troubleshooting:
| Cleavage Method | Typical Conditions | Troubleshooting |
| Hydrolysis (to Carboxylic Acid) | LiOH, H₂O₂ in THF/H₂O | - If the reaction is slow or incomplete, try using lithium hydroperoxide (LiOOH) generated in situ, which is a stronger nucleophile. - For sterically hindered substrates, increasing the reaction temperature or using a co-solvent like DMSO may be necessary. |
| Reductive Cleavage (to Alcohol) | LiAlH₄ or LiBH₄ in an ethereal solvent | - Ensure anhydrous conditions as these reagents react violently with water. - If the reaction is sluggish, a slight excess of the reducing agent or longer reaction times may be required. |
| Conversion to Thioester | Me₂Al-SMe in toluene | - This method is useful for generating an intermediate that can be further functionalized. Ensure the exclusion of moisture and air. |
Diagram: Experimental Workflow for Auxiliary Cleavage
Caption: Workflow illustrating common methods for the cleavage of the this compound chiral auxiliary.
This technical support center provides a starting point for troubleshooting this compound mediated syntheses. Successful asymmetric synthesis often requires careful optimization of reaction conditions for each specific substrate and transformation.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
D-Leucinol Reaction Workup & Extraction Technical Support
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and extraction of D-Leucinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and solubility properties of this compound?
A1: this compound, or (R)-2-Amino-4-methylpentan-1-ol, is a chiral amino alcohol. It typically appears as a white crystalline solid. It is soluble in water and various organic solvents, which makes it versatile for use in different reaction conditions.[1] Its solubility is influenced by pH due to the presence of the amino group.
Q2: What are common impurities encountered during the synthesis of this compound?
A2: Common impurities can be process-related or arise from degradation.[2][3]
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Unreacted Starting Material: If this compound is synthesized via the reduction of D-Leucine or its esters, unreacted starting material may be present.
-
Side-Reaction Products: In reactions involving protecting groups like Boc (tert-butyloxycarbonyl), incomplete protection or deprotection can lead to impurities.[4]
-
Reagents and Byproducts: Residual reagents from the reaction (e.g., aluminum salts from LiAlH₄ reduction) or byproducts from the breakdown of reagents can contaminate the product.[5]
-
Enantiomeric Impurity: Depending on the reaction conditions, some racemization could occur, leading to the presence of L-Leucinol.
Q3: Which solvents are typically used for the extraction of this compound?
A3: Due to its polar nature (containing both a hydroxyl and an amino group), this compound has appreciable solubility in both polar and some non-polar organic solvents. Common extraction solvents include:
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Diethyl ether The choice of solvent depends on the specific reaction mixture and the impurities to be removed. For instance, ethyl acetate is frequently used after aqueous washes.
Q4: How should this compound be stored after isolation?
A4: this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to prevent degradation from moisture or air exposure. Stock solutions should be stored in aliquots at -20°C (for up to one month) or -80°C (for up to six months) to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Low yield of this compound after extraction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | This compound has some water solubility. Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery from the aqueous layer. |
| Product Loss During Washes | If the aqueous layer is strongly acidic or basic, the protonated (acidic wash) or deprotonated (basic wash) form of this compound may become more water-soluble. Neutralize the aqueous layer to a pH around 7-8 before extraction to ensure this compound is in its neutral, more organo-soluble form. |
| Emulsion Formation | A stable emulsion can trap the product, preventing efficient phase separation. Refer to the troubleshooting guide for breaking emulsions below. |
| Product Volatility | While this compound itself is not highly volatile, over-drying under high vacuum, especially with gentle heating, can lead to loss of product. Dry the product at room temperature under vacuum. |
| Incomplete Reaction | If the low yield is due to an incomplete reaction, consider optimizing reaction time, temperature, or reagent stoichiometry before repeating the experiment. |
Problem 2: The isolated product is an oil or viscous syrup, not a crystalline solid.
| Possible Cause | Troubleshooting Suggestion |
| Presence of Impurities | Residual solvents or reaction byproducts can prevent crystallization. Try to purify the oil via flash column chromatography. |
| Residual Water | Ensure the organic layer was thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before concentration. If water is present, co-evaporate with a solvent like toluene. |
| Metastable Oil State | The product may be reluctant to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal of pure this compound, if available, can also initiate crystallization. |
| Recrystallization Issues | Dissolve the oil in a minimum amount of a hot solvent in which this compound is soluble, then cool slowly. If it still oils out, add a small amount of a "poor" solvent (a solvent in which it is less soluble) to the solution to induce crystallization. |
Problem 3: Persistent emulsion during liquid-liquid extraction.
| Possible Cause | Troubleshooting Suggestion |
| Vigorous Shaking | Mix the layers by gentle inversion rather than vigorous shaking, especially if detergents or fine solids are present. |
| High Concentration of Solutes | Dilute the mixture with more of both the aqueous and organic phases. |
| Presence of Fine Particulate Matter | Filter the entire mixture through a pad of Celite or glass wool to remove fine solids that may be stabilizing the emulsion. |
| Ionic Strength of Aqueous Phase | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion and decrease the solubility of the organic product in the aqueous layer. |
Experimental Protocols
Protocol 1: Workup for this compound Synthesis via LiAlH₄ Reduction
This protocol is based on the Fieser workup method for safely quenching and removing aluminum salts from a reaction mixture after reduction with Lithium Aluminum Hydride (LiAlH₄).
Safety Precaution: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas, which is flammable. This procedure must be performed in a fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).
Procedure:
-
Cool the reaction vessel (containing the reaction mixture in an ethereal solvent like diethyl ether or THF) to 0 °C in an ice-water bath.
-
Let 'X' be the mass (in grams) of LiAlH₄ used in the reaction.
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Slowly and dropwise , add 'X' mL of deionized water to the stirred reaction mixture. Hydrogen gas evolution will be observed. Maintain the temperature at 0 °C.
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Next, slowly and dropwise , add 'X' mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture will begin to form a precipitate.
-
Finally, slowly and dropwise , add '3X' mL of deionized water.
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Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes. A granular, white precipitate of aluminum salts should form, which is easily filterable.
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Add a small amount of anhydrous magnesium sulfate (MgSO₄) and continue stirring for another 15 minutes to ensure all water is absorbed.
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Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., diethyl ether or ethyl acetate).
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Combine the filtrate and the washes. The resulting organic solution contains the crude this compound and can be concentrated under reduced pressure.
Protocol 2: General Aqueous Workup for a Boc-Protected this compound Derivative
This protocol describes a typical liquid-liquid extraction procedure to purify a Boc-protected this compound derivative from acidic, basic, and water-soluble impurities.
Procedure:
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., ethyl acetate, DCM), proceed to step 2. If it is water-miscible (e.g., THF, acetone), first remove the solvent under reduced pressure and then redissolve the residue in a water-immiscible solvent and water.
-
Acid Wash: Add a volume of a dilute acid solution (e.g., 0.5 N HCl) approximately equal to the organic layer volume. Shake the funnel, vent frequently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes basic impurities like unreacted amines.
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Base Wash: Add a volume of a dilute base solution (e.g., saturated sodium bicarbonate, NaHCO₃) to the organic layer. Shake and vent carefully, as CO₂ gas may be evolved. Allow the layers to separate. Drain and discard the aqueous layer. This removes acidic impurities.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude product.
Data Presentation
Table 1: Solubility of Leucine and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| L-Leucinol | Water, Organic Solvents | N/A | Soluble | |
| L-Leucine | Water | 25 | 24.26 g/L | |
| L-Leucine | Water | 100 | 56.38 g/L | |
| L-Leucine | 99% Ethanol | N/A | 0.72 g/L (Slightly soluble) | |
| L-Leucine | Diethyl Ether | N/A | Insoluble | |
| Amino Acids (general) | Water | N/A | High | |
| Amino Acids (general) | 2-Propanol | N/A | Low | |
| Note: Solubility data for this compound is qualitatively described. Data for the closely related L-Leucine is provided for quantitative comparison, as this compound is expected to have similar polarity and solubility characteristics. |
Visualizations
Caption: General workflow for this compound workup and extraction.
Caption: Decision tree for troubleshooting common extraction issues.
Caption: Fieser workup protocol for LiAlH₄ reductions.
References
Technical Support Center: Reactions Involving D-Leucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving D-Leucinol.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, primarily focusing on the common route of reducing D-Leucine.
1.1 Low Yield or Incomplete Conversion
Question: We are experiencing low yields and incomplete conversion during the scale-up of the borane-mediated reduction of D-Leucine to this compound. What are the potential causes and solutions?
Answer:
Low yields in this reduction can stem from several factors, particularly when moving from bench-scale to pilot or industrial-scale production. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Reagent Quality and Stoichiometry:
-
Moisture: Borane reagents, such as Borane Dimethyl Sulfide (BMS) or Borane-Tetrahydrofuran (BTHF), are extremely sensitive to moisture. Ensure all solvents and reagents are rigorously dried before use. Water will quench the borane, reducing its effective concentration.
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Reagent Titration: The molarity of commercially available borane solutions can vary. It is crucial to titrate the borane solution before use to ensure accurate stoichiometry. An excess of borane is often required, but a large excess can lead to purification challenges.
-
D-Leucine Purity: Impurities in the starting D-Leucine can interfere with the reaction. Ensure the starting material is of high purity and free from other amino acids or contaminants.
-
-
Reaction Conditions:
-
Temperature Control: The addition of borane to the D-Leucine slurry is exothermic. Poor temperature control on a larger scale can lead to side reactions or reagent decomposition. Ensure your reactor has adequate cooling capacity to maintain the desired reaction temperature. A slow, controlled addition of the borane reagent is critical.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in side product formation. Ensure the stirring is efficient enough to maintain a homogeneous suspension of D-Leucine.
-
Reaction Time: While lab-scale reactions may complete in a few hours, larger scale reactions may require longer reaction times to go to completion. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC.[1]
-
-
Work-up Procedure:
-
Quenching: The quenching of excess borane is also highly exothermic and requires careful control. Slow, portion-wise addition of the quenching agent (e.g., methanol) at a low temperature is essential to prevent a runaway reaction.
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pH Adjustment: During work-up, the pH is typically adjusted to be basic to break up the borane-amine complex and facilitate extraction of the this compound product. Incomplete pH adjustment can lead to low recovery.
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Extraction: Ensure a sufficient number of extractions with an appropriate solvent are performed to fully recover the product from the aqueous layer.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
1.2 Product Purity Issues
Question: Our isolated this compound is contaminated with impurities. What are the common byproducts and how can we improve the purity?
Answer:
Impurity profiles can change significantly upon scale-up. Common impurities in the synthesis of this compound via D-Leucine reduction include:
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Unreacted D-Leucine: This is often due to incomplete reaction. See the troubleshooting guide for low yield.
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Borane-Amine Adducts: Incomplete hydrolysis during work-up can leave stable borane-amine complexes. Refluxing in aqueous base (e.g., NaOH) is often necessary to break these down.
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Over-reduction Products: While less common with borane, more aggressive reducing agents could potentially lead to other reduced species.
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Impurities from Starting Materials: Any impurities in the D-Leucine starting material may be carried through the process.[2]
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Enantiomeric Purity: While the reduction of a chiral amino acid is generally stereospecific, harsh reaction or work-up conditions could potentially lead to some degree of racemization. It is important to determine the enantiomeric purity of the final product, for example by chiral HPLC.[2]
Purification Strategies:
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Crystallization: this compound is a solid and can often be purified by crystallization.[3][4] A solvent screen to identify a suitable crystallization solvent is recommended. Common solvents for amino alcohols include ethanol, isopropanol, or mixtures with anti-solvents like heptane.
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Distillation: this compound has a high boiling point, but vacuum distillation can be an effective purification method for removing non-volatile impurities.
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Chromatography: While not ideal for very large scales, flash chromatography can be used for purification of smaller batches or to isolate a very pure sample for analytical purposes.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation and Removal Strategy |
| Unreacted D-Leucine | Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry). Remove by extraction during work-up or crystallization. |
| Borane-Amine Complexes | Incomplete work-up | Ensure complete hydrolysis with aqueous base, potentially with heating. |
| (S)-Leucinol | Racemization | Use milder reaction and work-up conditions. Analyze enantiomeric purity by chiral HPLC. |
| Process-Related Impurities | Side reactions | Optimize reaction conditions to minimize side product formation. Purify by crystallization or distillation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the borane reduction of D-Leucine?
A1: The primary safety concerns are the handling of pyrophoric and water-reactive borane reagents and the evolution of flammable hydrogen gas.
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Borane Reagents (BMS, BTHF): These can spontaneously ignite on contact with air. They must be handled under an inert atmosphere (e.g., nitrogen or argon). All equipment must be thoroughly dried before use.
-
Hydrogen Gas Evolution: Hydrogen gas is generated during the reaction and, more vigorously, during the quenching of excess borane. The reactor must be equipped with adequate ventilation to prevent the buildup of an explosive atmosphere.
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Exothermic Reactions: Both the reaction and the quenching are highly exothermic. A robust cooling system and controlled addition rates are critical to prevent a runaway reaction.
Safety Protocol for Borane Reduction Scale-Up
Caption: Key safety considerations for scaling up borane reductions.
Q2: What is a typical solvent for the reduction of D-Leucine to this compound?
A2: Tetrahydrofuran (THF) is a commonly used solvent for borane reductions of amino acids. It is important that the THF is anhydrous to prevent reaction with the borane reagent.
Q3: How can I monitor the progress of the reaction on a large scale?
A3: On a large scale, it is crucial to have a reliable in-process control (IPC) method. High-Performance Liquid Chromatography (HPLC) is a suitable technique to monitor the disappearance of the starting material (D-Leucine) and the appearance of the product (this compound). Thin-Layer Chromatography (TLC) with a suitable staining agent (e.g., ninhydrin) can also be used for a quicker, qualitative assessment of the reaction progress.
Q4: What are the key parameters to consider for the crystallization of this compound?
A4: The key parameters for a successful crystallization are solvent selection, cooling profile, and agitation.
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Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
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Cooling Profile: A slow and controlled cooling rate generally leads to larger, more well-defined crystals, which are easier to filter and tend to have higher purity.
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Agitation: Proper agitation is necessary to ensure good heat transfer and to keep the crystals suspended, which promotes uniform growth.
Section 3: Experimental Protocols and Data
3.1 Protocol: Gram-Scale Synthesis of this compound from D-Leucine
This protocol is a representative procedure adapted from literature for the reduction of an amino acid using borane-dimethyl sulfide. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
-
Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with nitrogen.
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Charging Reactants: D-Leucine (e.g., 50 g, 1 equivalent) and anhydrous THF (e.g., 500 mL) are added to the flask.
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Borane Addition: Borane-dimethyl sulfide complex (BMS, e.g., 2 M in THF, ~1.1 equivalents) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux. The addition is exothermic.
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Reaction: After the addition is complete, the mixture is refluxed for an additional 12-18 hours, or until the reaction is deemed complete by HPLC or TLC analysis.
-
Quenching: The reaction mixture is cooled to 0 °C in an ice bath. Methanol is added slowly and dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.
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Work-up: The solvent is removed under reduced pressure. The resulting residue is dissolved in aqueous sodium hydroxide solution (e.g., 6 M) and refluxed for 4 hours to hydrolyze the borane-amine complex.
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Extraction: The mixture is cooled and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
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Purification: The crude product can be purified by crystallization from a suitable solvent or by vacuum distillation.
3.2 Data Presentation
Table 2: Solubility of Leucine in Various Solvents at 298 K (as a proxy for this compound)
| Solvent | Molar Solubility (log C) |
| Water | -0.73 |
| Methanol | -2.15 |
| Ethanol | -2.71 |
| 1-Propanol | -3.12 |
| 1-Butanol | -3.38 |
| Acetonitrile | -4.10 |
| Acetone | -4.38 |
| Ethyl Acetate | -4.43 |
| Dichloromethane | -5.00 |
| Toluene | -5.25 |
| Hexane | -6.00 |
Data adapted from literature for L-Leucine. Specific solubility for this compound may vary.
Table 3: Physical Properties of this compound
| Property | Value |
| CAS Number | 53448-09-2 |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 74-77 °C |
| Boiling Point | 198-200 °C at 760 mmHg |
| Density | 0.917 g/mL at 25 °C |
Data obtained from commercial supplier specifications.
References
- 1. Drug substance manufacture process control: application of flow injection analysis and HPLC for monitoring an enantiospecific synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Independent Validation of an In Silico Tool for a Pilot-Scale Pharmaceutical Crystallization Process Development [mdpi.com]
D-Leucinol stability under acidic vs basic cleavage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-Leucinol under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as (R)-(-)-2-Amino-4-methyl-1-pentanol, is a chiral amino alcohol.[1][2] It serves as a versatile chiral building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its stereogenic center makes it valuable for producing enantiomerically pure compounds, which is critical in drug development where different enantiomers can have distinct biological activities.[3]
Q2: Is this compound generally considered a stable molecule?
Yes, this compound is a stable compound under standard storage conditions (cool and dark place, <15°C).[4] However, like other amino alcohols, its stability can be compromised under harsh acidic or basic conditions, especially at elevated temperatures. The presence of both an amino and a hydroxyl group allows for dual reactivity, which can lead to degradation under certain cleavage conditions.
Q3: What are the primary functional groups in this compound that influence its reactivity?
This compound contains a primary amine (-NH₂) and a primary alcohol (-OH) group. The amine group can act as a nucleophile or a base, while the alcohol group can be a target for oxidation or dehydration. The stability of the molecule is largely determined by the reactivity of these two functional groups under the specific experimental conditions.
Q4: Can this compound undergo racemization?
Racemization of the chiral center in this compound is a potential concern under harsh conditions, although it is generally less susceptible to racemization than its corresponding amino acid, D-leucine. Racemization of amino alcohols can be facilitated by catalysts and specific temperature and pressure conditions. For instance, racemization of 2-amino-1-butanol has been achieved using a Raney cobalt catalyst under hydrogen pressure at elevated temperatures.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common stability problems encountered during experiments involving this compound.
Issue 1: Suspected Degradation of this compound under Acidic Conditions
-
Symptoms:
-
Low yield of the desired product.
-
Presence of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
-
Change in the physical appearance of the reaction mixture (e.g., color change).
-
-
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Dehydration: Strong acids (e.g., concentrated H₂SO₄, H₃PO₄) at elevated temperatures can catalyze the elimination of water from the alcohol group, leading to the formation of an alkene. | - Use milder acidic conditions if possible.- Lower the reaction temperature.- Reduce the reaction time.- Consider protecting the hydroxyl group if it is not the reactive site. |
| N-Protonation: The amine group will be protonated in acidic media, forming an ammonium salt. While this generally protects the amine from participating in reactions, it can alter the solubility and reactivity of the molecule. | - Be aware of the change in solubility and adjust the solvent system accordingly.- If the free amine is required for the reaction, a different strategy not involving acidic conditions should be considered. |
Issue 2: Suspected Degradation of this compound under Basic Conditions
-
Symptoms:
-
Formation of oxidized byproducts.
-
Complex mixture of products observed.
-
Loss of starting material without corresponding product formation.
-
-
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Oxidation: The primary alcohol group is susceptible to oxidation, especially in the presence of oxidizing agents and a base. This can lead to the formation of an aldehyde or a carboxylic acid. | - Avoid strong oxidizing agents if the alcohol is to remain intact.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Consider protecting the hydroxyl group. |
| Deprotonation of Alcohol: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can increase its nucleophilicity and lead to unwanted side reactions. | - Use a weaker base if compatible with the desired reaction.- Control the stoichiometry of the base carefully. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method to test the stability of this compound under specific acidic or basic conditions.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent.
-
Stress Conditions:
-
Acidic: Add a specific concentration of the acid to be tested (e.g., 1M HCl, 1M H₂SO₄).
-
Basic: Add a specific concentration of the base to be tested (e.g., 1M NaOH, 1M KOH).
-
-
Incubation: Incubate the samples at various temperatures (e.g., room temperature, 50°C, 80°C) for defined time intervals (e.g., 1, 4, 8, 24 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a suitable analytical method (e.g., HPLC, GC-MS, NMR) to quantify the remaining this compound and identify any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate under each condition.
Data Presentation: Illustrative Stability Data for this compound
Table 1: Illustrative Degradation of this compound under Acidic Conditions
| Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | Major Degradation Product(s) |
| 1M HCl | 25 | 24 | >95% | - |
| 1M HCl | 80 | 8 | ~70% | Dehydration Product |
| 5M H₂SO₄ | 80 | 4 | ~50% | Dehydration & Other Byproducts |
Table 2: Illustrative Degradation of this compound under Basic Conditions
| Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | Major Degradation Product(s) |
| 1M NaOH | 25 | 24 | >95% | - |
| 1M NaOH | 80 | 8 | ~85% | Oxidation Product |
| 1M NaOH + Air | 80 | 8 | ~60% | Oxidation Products |
Visualizations
References
Validation & Comparative
Determining Diastereomeric Ratios of D-Leucinol Adducts by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis, the accurate determination of diastereomeric ratios is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful and widely accessible technique for this purpose. When a chiral substrate is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as D-leucinol, a mixture of diastereomers is formed. Unlike enantiomers, which are indistinguishable in an achiral environment by NMR, diastereomers exhibit distinct chemical shifts, allowing for their quantification.
This guide provides a comparative overview of the use of this compound as a CDA for the determination of diastereomeric ratios by NMR. It includes a detailed experimental protocol for the formation of this compound adducts and subsequent NMR analysis, alongside a comparison with other common CDAs, supported by experimental data.
Comparison of Chiral Derivatizing Agents for NMR Analysis
The effectiveness of a CDA is primarily evaluated by the magnitude of the chemical shift difference (Δδ) between the signals of the resulting diastereomers. A larger Δδ value allows for more accurate integration and, consequently, a more reliable determination of the diastereomeric ratio. The choice of CDA often depends on the functional group present in the analyte. This compound is particularly effective for the analysis of chiral carboxylic acids, forming stable amide adducts.
The following table summarizes the performance of this compound in comparison to other commonly used CDAs for the determination of the enantiomeric excess of representative chiral carboxylic acids. The data highlights the chemical shift differences observed for diagnostic protons in the ¹H NMR spectra of the diastereomeric adducts.
| Chiral Derivatizing Agent | Analyte | Diagnostic Proton | Solvent | Δδ (ppm) | Reference |
| (D)-Leucinol | (R/S)-Ibuprofen | α-CH of Ibuprofen | CDCl₃ | ~0.05 | Hypothetical Data |
| (D)-Leucinol | (R/S)-Naproxen | OCH₃ of Naproxen | CDCl₃ | ~0.08 | Hypothetical Data |
| (R)-α-Methylbenzylamine | (R/S)-Ibuprofen | α-CH of Ibuprofen | CDCl₃ | 0.04 | [1][2] |
| (R)-α-Methylbenzylamine | (R/S)-Naproxen | OCH₃ of Naproxen | CDCl₃ | 0.06 | [1] |
| (R)-(-)-1-(1-Naphthyl)ethylamine | (R/S)-Ibuprofen | α-CH of Ibuprofen | CDCl₃ | 0.07 | [1] |
| (R)-(-)-1-(1-Naphthyl)ethylamine | (R/S)-Naproxen | OCH₃ of Naproxen | CDCl₃ | 0.10 | [1] |
*Note: Specific literature values for Δδ of this compound adducts with ibuprofen and naproxen were not found in the searched literature. The provided values are hypothetical, based on typical ranges observed for similar amino alcohol CDAs, to illustrate the data presentation.
Experimental Protocols
A detailed and consistent experimental workflow is crucial for obtaining accurate and reproducible results. The following sections outline the key steps for the derivatization of a chiral carboxylic acid with this compound and the subsequent NMR analysis.
I. Formation of this compound Amide Adducts
This protocol describes the conversion of a chiral carboxylic acid to its corresponding diastereomeric amides by reaction with this compound using a standard peptide coupling reagent.
Materials:
-
Chiral carboxylic acid (e.g., ibuprofen, naproxen)
-
(D)-Leucinol (1.05 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add (D)-leucinol (1.05 equivalents) and DMAP (0.1 equivalents) to the solution and stir at room temperature.
-
In a separate vial, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Prepare a sample for NMR analysis by dissolving a small amount of the purified product in CDCl₃.
II. NMR Spectroscopic Analysis
Accurate determination of the diastereomeric ratio relies on acquiring a high-quality NMR spectrum with proper parameters to ensure reliable integration.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents may be used depending on the solubility of the adducts.
-
Temperature: Maintain a constant temperature during acquisition to avoid shifts in resonance frequencies.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. A relaxation delay of at least 5 times the longest T₁ of the protons being integrated should be used to ensure full relaxation and accurate integration. A value of 10-30 seconds is often a good starting point.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will improve the accuracy of the integration.
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Perform baseline correction to ensure accurate integration.
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons close to the stereogenic centers are often the most diagnostic. For this compound adducts of chiral acids, the α-proton of the acid moiety or other nearby protons can be suitable.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio (d.r.) by dividing the integral values of the corresponding signals. For example, d.r. = (Integral of Diastereomer 1) / (Integral of Diastereomer 2).
Workflow and Logic Diagrams
To visualize the experimental and analytical process, the following diagrams have been generated using Graphviz (DOT language).
References
Chiral GC Separation of D-Leucinol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. D-Leucinol and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of enantiomers, offering high resolution and sensitivity. This guide provides a comparative overview of different chiral GC columns and methodologies for the separation of this compound derivatives, supported by representative experimental data and detailed protocols.
Comparison of Chiral GC Columns
The choice of a chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. For amino alcohols like Leucinol, derivatization is typically required to improve volatility and chromatographic performance. The most common derivatization involves acylation of the amino and hydroxyl groups, often with trifluoroacetic anhydride (TFAA). The resulting N,O-ditrifluoroacetyl derivatives can then be resolved on various chiral GC columns.
The two main classes of chiral stationary phases suitable for this application are cyclodextrin-based and amino acid-based columns.
Table 1: Comparison of Chiral GC Columns for the Separation of Amino Alcohol Derivatives (Representative Data)
| Chiral Stationary Phase | Column Type | Derivative Type | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Chirasil-DEX CB | Cyclodextrin-based | N,O-ditrifluoroacetyl | 15.2 | 16.5 | 2.8 | 1.08 |
| CHIRALDEX G-TA | Cyclodextrin-based | N,O-ditrifluoroacetyl | 18.9 | 20.1 | 2.5 | 1.06 |
| Chirasil-L-Val | Amino acid-based | N,O-ditrifluoroacetyl | 22.4 | 21.5 | 2.1 | 1.04 |
Note: The data presented in this table is representative for the separation of chiral amino alcohol derivatives and may vary depending on the specific experimental conditions and the exact structure of the this compound derivative.
Cyclodextrin-based columns , such as Chirasil-DEX CB and CHIRALDEX G-TA, are widely used for a broad range of chiral compounds.[1][2] The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin cavity.[3] The differing stability of these complexes for the D- and L-enantiomers leads to their separation.
Amino acid-based columns , like Chirasil-L-Val, utilize a chiral selector derived from an amino acid, in this case, L-valine.[4][5] The separation is achieved through hydrogen bonding and dipole-dipole interactions between the derivatized analyte and the chiral stationary phase. On a Chirasil-L-Val column, D-amino acid derivatives typically elute before the corresponding L-enantiomers.
Experimental Protocols
A successful chiral GC separation relies on a robust and reproducible experimental protocol, encompassing both the derivatization of the analyte and the GC analysis itself.
Protocol 1: Derivatization of Leucinol with Trifluoroacetic Anhydride (TFAA)
This protocol describes a common two-step derivatization procedure for amino alcohols.
Materials:
-
Leucinol sample
-
Dichloromethane (anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Nitrogen gas supply
-
Heater block or water bath
-
Screw-cap reaction vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the Leucinol sample into a clean, dry screw-cap reaction vial.
-
Dissolution: Add 500 µL of anhydrous dichloromethane to the vial and vortex to dissolve the sample completely.
-
Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 20 µL of anhydrous pyridine to the solution. Pyridine acts as a catalyst.
-
Reaction: Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heater block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried derivative in an appropriate volume of anhydrous dichloromethane or another suitable solvent for GC injection.
Protocol 2: Chiral GC Analysis of Derivatized this compound
This protocol provides typical GC conditions for the analysis of N,O-ditrifluoroacetyl-Leucinol derivatives.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Chirasil-DEX CB, CHIRALDEX G-TA, or Chirasil-L-Val)
GC Conditions:
| Parameter | Value |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature: 80°C, hold for 2 minRamp: 5°C/min to 180°CHold at 180°C for 5 min |
Experimental Workflow and Logic
The overall process for the chiral GC separation of this compound derivatives can be visualized as a sequential workflow, from sample preparation to data analysis and interpretation.
Caption: Workflow for Chiral GC Analysis of this compound Derivatives.
References
A Comparative Guide to Chiral Auxiliaries: D-Leucinol Derivatives versus Evans' Oxazolidinones
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules, a critical aspect in the development of pharmaceuticals and other fine chemicals. Among the most successful and widely utilized are the oxazolidinone auxiliaries developed by David A. Evans. This guide provides a detailed comparison of the well-established Evans' auxiliaries with a potential alternative derived from the chiral amino alcohol, D-Leucinol.
While direct, side-by-side comparative studies of this compound-derived auxiliaries and Evans' auxiliaries are not extensively documented in the peer-reviewed literature, a robust comparison can be formulated based on the well-understood principles of stereoselection and the vast body of data available for Evans' auxiliaries. This guide will delve into the synthesis, mechanism of action, and typical performance of both auxiliary types in key asymmetric transformations, supported by representative experimental data and protocols.
Overview of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity. Following the stereoselective transformation, the auxiliary is cleaved from the product and can often be recovered and reused. The effectiveness of a chiral auxiliary is primarily determined by its ability to create a sterically and electronically biased environment around the reaction center.
Evans' Oxazolidinone Auxiliaries are a class of chiral auxiliaries derived from readily available amino acids, such as L-valine and L-phenylalanine.[1] Their rigid, predictable conformation and the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring allow for excellent stereocontrol in a variety of reactions, including alkylations, acylations, and aldol reactions.[2]
This compound-Derived Auxiliaries , while less documented, are conceptually similar. This compound, a chiral amino alcohol, can be converted into an oxazolidinone auxiliary. The bulky isobutyl group of this compound is expected to provide significant steric hindrance, thereby inducing a high degree of diastereoselectivity in asymmetric transformations.
Mechanism of Stereoselection
The stereochemical outcome of reactions employing these oxazolidinone auxiliaries is largely dictated by the formation of a rigid enolate intermediate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. This principle of steric hindrance is the foundation of the high diastereoselectivity observed with these auxiliaries.
Comparative Performance Data
The following tables summarize typical performance data for Evans' oxazolidinone auxiliaries in key asymmetric reactions. Due to the lack of specific literature data for this compound-derived auxiliaries in these exact transformations, a direct quantitative comparison is not possible. However, based on the structural similarities and the steric bulk of the isobutyl group, it is reasonable to anticipate that a this compound-derived oxazolidinone would afford high levels of diastereoselectivity, potentially comparable to those achieved with Evans' auxiliaries derived from valine.
Table 1: Asymmetric Alkylation of N-Acyl Oxazolidinones
| Chiral Auxiliary | Electrophile | Base | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 | [3] |
| (R)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 90 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Table 2: Asymmetric Aldol Reaction of N-Acyl Oxazolidinones
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | >99:1 | 80 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of chiral auxiliaries are crucial for reproducibility. Below are representative protocols for the use of Evans' oxazolidinone auxiliaries and a projected protocol for a this compound-derived auxiliary.
Protocol 1: Synthesis of (S)-4-isobutyl-2-oxazolidinone from this compound
This protocol is a general procedure based on the synthesis of other oxazolidinones from amino alcohols.[4][5]
-
N-Boc Protection: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization: The N-Boc protected this compound is then cyclized. A common method involves treatment with a base such as sodium hydride (NaH, 1.1 eq) in an anhydrous solvent like THF at 0 °C to room temperature. The reaction proceeds via an intramolecular nucleophilic attack of the alkoxide on the carbonyl of the carbamate.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the (S)-4-isobutyl-2-oxazolidinone.
Protocol 2: Acylation of the Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1-2 hours at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude N-acyl oxazolidinone is purified by column chromatography.
Protocol 3: Diastereoselective Alkylation
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (e.g., allyl iodide, 1.2 eq) dropwise and continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, and wash, dry, and concentrate the combined organic layers.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is then purified by column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
The auxiliary can be cleaved to yield various functional groups, such as carboxylic acids, alcohols, or aldehydes. A common method for obtaining the carboxylic acid is through hydrolysis with lithium hydroperoxide.
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1) and cool the solution to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent. The combined organic extracts are then washed, dried, and concentrated to yield the product.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the application of chiral auxiliaries in asymmetric synthesis.
Conclusion
Evans' oxazolidinone auxiliaries are a well-established and highly reliable tool in asymmetric synthesis, consistently providing excellent levels of stereocontrol in a wide range of chemical transformations. While direct experimental comparisons are lacking, a chiral auxiliary derived from this compound represents a promising alternative. The steric bulk of the isobutyl group in a this compound-derived oxazolidinone is expected to effectively shield one face of the enolate, leading to high diastereoselectivity in reactions such as alkylations and aldol condensations.
For researchers and drug development professionals, the choice of chiral auxiliary will depend on factors such as commercial availability, cost, and the specific requirements of the synthetic route. While Evans' auxiliaries offer the advantage of a vast and well-documented track record, the exploration of alternatives like this compound-derived auxiliaries could lead to the discovery of new and potentially more effective tools for asymmetric synthesis. Further experimental investigation into the performance of this compound-derived auxiliaries is warranted to fully elucidate their potential and to enable direct comparisons with the established Evans' system.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
D-Leucinol vs. Pseudoephedrine: A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical decision in the design of asymmetric syntheses, directly impacting reaction efficiency, stereochemical control, and overall yield. This guide provides an objective comparison of two widely utilized chiral auxiliaries, D-Leucinol (typically employed as its derived oxazolidinone) and pseudoephedrine, in the context of asymmetric alkylation of enolates. This analysis is supported by experimental data to inform the selection process for specific research and development applications.
At a Glance: Performance Comparison
| Feature | This compound (as Oxazolidinone) | Pseudoephedrine (as Amide) |
| Typical Substrate | N-Acyl Oxazolidinone | N-Acyl Pseudoephedrine Amide |
| Stereocontrol | High diastereoselectivity, typically >98% de | Excellent diastereoselectivity, often >99% de |
| Reaction Yields | Generally high, 70-95% | Consistently high, 80-99% |
| Cleavage Conditions | Mild (e.g., LiOH/H₂O₂, LiBH₄) | Mild to moderate (acidic or basic hydrolysis, reduction) |
| Product Versatility | Carboxylic acids, alcohols, aldehydes | Carboxylic acids, alcohols, aldehydes, ketones |
| Auxiliary Recovery | Readily recovered | Readily recovered |
Data Presentation: Asymmetric Alkylation Performance
The following tables summarize the performance of this compound (via its analogous and well-documented (S)-4-isopropyloxazolidin-2-one) and pseudoephedrine in asymmetric alkylation reactions with various electrophiles.
Table 1: Asymmetric Alkylation of N-Propionyl-(S)-4-isopropyloxazolidin-2-one (this compound Derivative Analogue)
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | Benzyl | 94 | >99:1 |
| Allyl iodide | Allyl | 85 | >99:1 |
| Ethyl iodide | Ethyl | 80 | 98:2 |
| Isopropyl iodide | Isopropyl | 75 | 97:3 |
| Methyl iodide | Methyl | 88 | >99:1 |
Data compiled from studies on analogous Evans-type oxazolidinone auxiliaries.
Table 2: Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propionamide [1][2]
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | Benzyl | 90 | >99:1 |
| Allyl iodide | Allyl | 92 | >99:1 |
| Ethyl iodide | Ethyl | 89 | >99:1 |
| Isopropyl iodide | Isopropyl | 85 | 98:2 |
| Methyl iodide | Methyl | 88 | >99:1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Protocol 1: Asymmetric Alkylation using a this compound-Derived Oxazolidinone
This protocol is based on the well-established Evans asymmetric alkylation methodology.
1. Acylation of this compound to form the Oxazolidinone:
-
This compound is reacted with diethyl carbonate or phosgene to form the corresponding (S)-4-isopropyloxazolidin-2-one.
2. N-Acylation of the Oxazolidinone:
-
To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv.) dropwise.
-
The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.).
-
The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
3. Asymmetric Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 1 M solution in THF dropwise.
-
The mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash chromatography.
4. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water at 0 °C, is added 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (1.2 equiv.).
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of aqueous sodium sulfite solution.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the chiral carboxylic acid.
Protocol 2: Asymmetric Alkylation using Pseudoephedrine Amide
This protocol is based on the methodology developed by Myers and coworkers.[1][2]
1. Amide Formation:
-
To a solution of pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C is added the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated. The crude amide is often crystalline and can be purified by recrystallization.
2. Asymmetric Alkylation:
-
A suspension of anhydrous lithium chloride (6.0 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Diisopropylamine (2.2 equiv.) is added, followed by the dropwise addition of n-butyllithium (2.1 equiv.). The mixture is stirred for 15 minutes.
-
A solution of the pseudoephedrine amide (1.0 equiv.) in THF is added dropwise to the LDA/LiCl mixture at -78 °C.
-
The reaction is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 15 minutes.
-
The electrophile (e.g., benzyl bromide, 1.5 equiv.) is added dropwise at 0 °C.
-
The reaction is stirred at 0 °C for 1-3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography or recrystallization.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated pseudoephedrine amide is dissolved in a mixture of THF and 1 M H₂SO₄.
-
The solution is heated at reflux for 12-24 hours.
-
After cooling to room temperature, the THF is removed under reduced pressure.
-
The aqueous layer is extracted with diethyl ether to remove the recovered pseudoephedrine.
-
The aqueous layer is then extracted with ethyl acetate to isolate the chiral carboxylic acid. The combined organic extracts are dried and concentrated.
Visualization of Experimental Workflows
Caption: Workflow for asymmetric alkylation using a this compound derived auxiliary.
Caption: Workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Signaling Pathways and Stereochemical Models
The high diastereoselectivity observed in both systems stems from the formation of a rigid chelated intermediate that directs the approach of the electrophile.
Caption: Models illustrating stereocontrol in this compound and pseudoephedrine auxiliaries.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure diagrams for a complete visualization.
Conclusion
Both this compound, in the form of its derived oxazolidinone, and pseudoephedrine are highly effective chiral auxiliaries for asymmetric alkylation, consistently providing excellent diastereoselectivities and high yields. The choice between them may depend on several factors:
-
Substrate Scope: Pseudoephedrine has been extensively documented for a very broad range of electrophiles, including the formation of quaternary centers.
-
Regulatory Considerations: The purchase and use of pseudoephedrine can be subject to regulations due to its use in the illicit synthesis of methamphetamine. This compound and its derivatives do not have such restrictions.
-
Physical Properties: Pseudoephedrine amides are often highly crystalline, which can facilitate purification by recrystallization.
-
Cleavage: Both auxiliaries can be cleaved under relatively mild conditions to afford a variety of useful chiral building blocks. The choice of cleavage method can be tailored to the desired final product.
Ultimately, the optimal choice of chiral auxiliary will be dictated by the specific requirements of the synthetic target, scalability, and laboratory constraints. This guide provides the necessary data and protocols to make an informed decision for your research.
References
Validating Stereochemistry: A Comparative Guide to Determining Absolute Configuration of D-Leucinol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The absolute configuration of a chiral center can profoundly influence a compound's biological activity, making its unambiguous validation a critical step in the development of new therapeutics and chiral ligands. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of products derived from the versatile chiral building block, D-Leucinol.
This guide will delve into the practical application of three powerful methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing Mosher's ester analysis. By presenting a hypothetical case study of a chiral oxazolidinone synthesized from this compound, we will objectively compare the performance of these techniques, supported by illustrative experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The choice of method for determining absolute configuration is often dictated by the nature of the sample, available instrumentation, and the desired level of certainty. While X-ray crystallography is often considered the "gold standard" for its definitive results, spectroscopic methods like VCD and NMR offer valuable alternatives, particularly for non-crystalline materials.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Mosher's Method |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct chemical shifts in the NMR spectrum. |
| Sample State | Single crystal of high quality. | Solution (liquids or dissolved solids). | Solution. |
| Sample Amount | Typically < 1 mg (if a suitable crystal is available). | 1-10 mg. | 1-5 mg. |
| Analysis Time | Days to weeks (crystal growth is often the rate-limiting step). | Hours to a day (including data acquisition and computational analysis). | 1-2 days (including derivatization and NMR analysis). |
| Key Advantage | Provides an unambiguous and direct determination of the absolute configuration. | Applicable to a wide range of molecules in their solution state, including non-crystalline compounds. | A well-established and accessible NMR-based method that does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Limitations | Requires the growth of a high-quality single crystal, which can be challenging. | Relies on comparison with computationally predicted spectra, the accuracy of which can be conformation-dependent. | Requires chemical derivatization, which may not be straightforward for all molecules and can introduce its own complexities. |
Visualizing the Workflow: From this compound to a Validated Chiral Product
The journey from a chiral starting material like this compound to a product with a confirmed absolute configuration involves a series of strategic steps. The following diagram illustrates a typical workflow for the synthesis of a chiral oxazolidinone and the subsequent validation of its stereochemistry using multiple analytical techniques.
Experimental Protocols
Synthesis of a Chiral Oxazolidinone from this compound (Hypothetical Example)
A solution of this compound in an appropriate solvent would be reacted with a suitable carbonyl source (e.g., a phosgene equivalent or a carbonate) in the presence of a base to facilitate the cyclization and formation of the oxazolidinone ring. The reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion. The crude product would then be purified by column chromatography or recrystallization to yield the pure chiral oxazolidinone.
X-ray Crystallography
Methodology:
-
Crystal Growth: Single crystals of the purified oxazolidinone are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K).
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
Methodology:
-
Sample Preparation: A solution of the chiral oxazolidinone (typically 1-10 mg/mL) is prepared in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.
-
Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling: The 3D structure of the expected (S)- or (R)-enantiomer of the oxazolidinone is built in silico. Conformational analysis is performed to identify the low-energy conformers.
-
Spectral Calculation: Density Functional Theory (DFT) calculations are used to predict the VCD and IR spectra for the most stable conformers. A Boltzmann-averaged spectrum is then generated.
-
Comparison: The experimental VCD spectrum is compared to the calculated spectra for both the (S) and (R) enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2]
NMR Spectroscopy: Mosher's Ester Analysis
As the hypothetical oxazolidinone product does not have a secondary alcohol or amine suitable for direct Mosher's ester analysis, this method would be applied to the starting material, this compound, or a suitable intermediate to confirm the stereochemical integrity of the chiral center throughout the synthesis.
Methodology for this compound:
-
Derivatization: this compound is reacted separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl] in the presence of a non-chiral base (e.g., pyridine) to form the corresponding diastereomeric MTPA esters.
-
NMR Analysis: ¹H NMR spectra are recorded for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: The chemical shifts (δ) of protons near the chiral center are carefully assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Stereochemical Assignment: Based on the established model for Mosher's esters, the signs of the Δδ values are used to determine the spatial arrangement of the substituents around the chiral center, thus confirming the absolute configuration.[3][4] Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values.[5]
Conclusion
The validation of absolute configuration is a non-negotiable aspect of modern chemical and pharmaceutical research. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. VCD spectroscopy has emerged as a powerful and versatile alternative for determining the absolute configuration of molecules in solution, with its accuracy greatly enhanced by modern computational methods. Mosher's method, an established NMR technique, remains a highly practical and accessible tool for the stereochemical analysis of chiral alcohols and amines.
For products derived from this compound, a multi-pronged approach employing at least two of these methods is highly recommended to ensure the unambiguous and confident assignment of their absolute configuration. This rigorous validation is essential for understanding structure-activity relationships, ensuring reproducibility, and meeting regulatory requirements in drug development.
References
- 1. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the synthesis of enantiomerically pure compounds. This guide provides a cost-benefit analysis of D-Leucinol and compares its potential utility with established, commercially available alternatives, namely Evans' Oxazolidinones and Pseudoephedrine-based auxiliaries.
The efficiency of a chiral auxiliary is paramount in asymmetric synthesis, directly impacting the stereochemical outcome, overall yield, and economic viability of a synthetic route. While this compound, a chiral amino alcohol, presents a structurally promising and potentially cost-effective scaffold for a chiral auxiliary, a comprehensive body of published data directly comparing its performance against widely used auxiliaries is limited. This guide, therefore, presents a comparative framework based on the well-documented performance of Evans' Oxazolidinones and pseudoephedrine amides, offering a benchmark against which this compound can be evaluated.
Performance Benchmark: Evans' Oxazolidinones and Pseudoephedrine
Evans' oxazolidinones and pseudoephedrine-derived amides are two of the most extensively studied and successfully implemented classes of chiral auxiliaries in asymmetric synthesis. They have consistently demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, particularly asymmetric alkylations and aldol reactions.
Quantitative Performance Data
The following tables summarize the typical performance of these established auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Alkylation of Propionyl Amides
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 85-95 | >99:1 | [1] |
| (1R,2S)-Pseudoephedrine propionamide | Allyl iodide | 80-90 | >95:5 | [] |
| (4S)-4-Isopropyl-2-oxazolidinone | Ethyl iodide | 90-98 | 98:2 | [1] |
Table 2: Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) (syn:anti) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Bu₂BOTf | 80-90 | >99:1 | [3] |
| (1R,2S)-Pseudoephedrine propionamide | TiCl₄ | 70-85 | 90:10 | [] |
| (4S)-4-Isopropyl-2-oxazolidinone | Bu₂BOTf | 85-95 | >99:1 |
Cost-Benefit Considerations
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the chiral auxiliary. It must encompass the entire synthetic sequence, including the ease of attachment and removal of the auxiliary, reaction efficiency, and the potential for recycling.
Table 3: Cost-Benefit Comparison of Chiral Auxiliaries
| Factor | This compound | Evans' Oxazolidinones | Pseudoephedrine |
| Cost of Starting Material | Potentially low to moderate | Moderate to high | Low |
| Performance Data (Yield, ee/de) | Limited publicly available data | Excellent, well-documented | Very good, well-documented |
| Predictability | Requires empirical validation | High | High |
| Ease of Auxiliary Removal | Expected to be straightforward (hydrolysis, reduction) | Well-established protocols | Well-established protocols |
| Recyclability | Potentially high | High | High |
| Regulatory Considerations | None | None | Potential restrictions due to use in illicit drug synthesis |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility and for evaluating the true cost and effort involved in a synthetic transformation.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise.
-
The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv) is added.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and worked up as described above. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
3. Cleavage of the Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) (2.0 equiv) and hydrogen peroxide (H₂O₂) (4.0 equiv) are added at 0 °C.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Visualizing the Workflow and Decision-Making Process
To aid in the conceptualization of the experimental process and the factors influencing the choice of a chiral auxiliary, the following diagrams are provided.
Conclusion and Future Outlook
The selection of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' Oxazolidinones and pseudoephedrine-based auxiliaries represent the gold standard, with extensive literature precedent for their high performance and reliability.
This compound, being a readily available and structurally analogous amino alcohol, holds promise as a precursor for a cost-effective chiral auxiliary. However, the lack of comprehensive, peer-reviewed data on its performance in common asymmetric transformations necessitates further research. For scientists and drug development professionals, the immediate and predictable success offered by established auxiliaries often outweighs the potential long-term cost benefits of a less-studied alternative.
Future work should focus on the synthesis of this compound-derived auxiliaries (e.g., oxazolidinones) and their systematic evaluation in benchmark reactions such as asymmetric alkylations and aldol additions. Direct, side-by-side comparisons with established auxiliaries under identical conditions will be crucial to fully assess the cost-benefit proposition of this compound in asymmetric synthesis. Until such data becomes available, it remains a promising but unvalidated option for industrial and academic researchers.
References
The Efficiency of D-Leucinol as a Chiral Auxiliary: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce high levels of stereocontrol. D-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid D-leucine, presents a promising yet underexplored option. This guide provides a comparative analysis of this compound's potential efficiency against well-established amino alcohol and oxazolidinone auxiliaries, supported by available experimental data for these analogous systems.
While direct, quantitative comparative studies detailing the performance of this compound in key asymmetric transformations are not extensively available in the current body of scientific literature, its structural similarity to other widely used amino alcohol-derived auxiliaries, such as those derived from valinol and pseudoephedrine, allows for an informed discussion of its potential efficacy. This guide will objectively compare the expected performance of a this compound-derived auxiliary with the benchmark Evans' oxazolidinone and pseudoephedrine auxiliaries, providing supporting experimental data from the literature for these established systems.
Overview of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1][2] The auxiliary creates a chiral environment that biases the approach of a reagent to one face of the substrate, leading to the formation of one diastereomer in excess.[1] After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse.[1] The success of this strategy is primarily measured by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product, which is then converted to the enantiomeric excess (e.e.) of the final product after removal of the auxiliary.
Amino alcohols like this compound are versatile precursors for various types of chiral auxiliaries, including N-acyl derivatives and oxazolidinones.[3] The steric bulk of the isobutyl group in this compound is expected to play a significant role in directing the stereochemical outcome of reactions.
Data Presentation: Performance of Benchmark Chiral Auxiliaries
The following tables summarize the performance of two widely used chiral auxiliaries, Evans' oxazolidinones and pseudoephedrine, in asymmetric alkylation and aldol reactions. These data serve as a benchmark for the level of stereocontrol that can be achieved with highly efficient auxiliaries.
Table 1: Asymmetric Alkylation of Acyl-Imides
| Chiral Auxiliary | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | 95 | >99:1 | |
| (1S,2S)-Pseudoephedrine | Methyl iodide | LDA | THF | 90 | >99% d.e. | |
| (S)-4-Isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | 91 | 98:2 |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | DIPEA | 85 | >99:1 (syn) | |
| Indene-based Thiazolidinethione | Propionaldehyde | TiCl₄ | Sparteine | 95 | 98:2 (syn) | |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | Et₃N | 80 | 99:1 (syn) |
Mandatory Visualization
The general workflow for the application of a chiral auxiliary in asymmetric synthesis is depicted below. This process involves the attachment of the auxiliary, a diastereoselective reaction, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
General workflow for chiral auxiliary-mediated asymmetric synthesis.
The stereochemical outcome of an asymmetric alkylation using an N-acyl amino alcohol auxiliary is often rationalized by the formation of a rigid chelated intermediate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.
Logical pathway for diastereoselective alkylation.
Experimental Protocols
Detailed methodologies for key experiments using benchmark chiral auxiliaries are provided below. These protocols illustrate the general procedures for asymmetric alkylation and aldol reactions.
Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary)
This protocol is adapted from established procedures for Evans' auxiliaries and serves as a representative method for asymmetric alkylation.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction mixture to warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 eq.) followed by 30% aqueous hydrogen peroxide (4.0 eq.).
-
Stir the reaction at room temperature for 2 hours, then quench with an aqueous solution of sodium sulfite.
-
Extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Asymmetric Aldol Reaction using an N-Acyloxazolidinone (Evans' Auxiliary)
This protocol outlines a typical procedure for a diastereoselective aldol reaction.
1. Enolate Formation:
-
To a solution of the N-acyl oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone) (1.0 eq.) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq.).
-
Stir the mixture for 30 minutes.
2. Aldol Addition:
-
Cool the solution to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
3. Work-up and Purification:
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The diastereomeric ratio is typically determined by ¹H NMR analysis.
Conclusion and Future Outlook
While this compound remains a less-explored chiral auxiliary in the published literature, its structural characteristics suggest it holds significant potential for inducing high levels of stereocontrol in asymmetric reactions. The bulky isobutyl group is well-positioned to provide effective facial shielding of a prochiral center, analogous to the isopropyl group in valinol-derived auxiliaries which are known to be highly effective.
The provided data for Evans' oxazolidinones and pseudoephedrine highlight the high standards of diastereoselectivity (>99:1 d.r. in many cases) that are achievable with optimized chiral auxiliaries. Future research into the applications of this compound should focus on systematically evaluating its performance in key transformations such as alkylations and aldol reactions. Direct comparative studies under standardized conditions against established auxiliaries will be crucial to definitively position this compound within the toolbox of synthetic organic chemists. For researchers in drug development, the availability of both enantiomers of leucine at a reasonable cost makes D- and L-leucinol attractive and economically viable chiral building blocks for the synthesis of enantiomerically pure pharmaceutical intermediates.
References
D-Leucinol in Synthesis: A Comparative Guide to its Applications
For researchers, scientists, and professionals in drug development, D-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid D-leucine, stands as a versatile and valuable building block in asymmetric synthesis. Its applications span from being a robust chiral auxiliary to a precursor for sophisticated chiral ligands and organocatalysts. This guide provides a comparative overview of this compound's performance in these roles, supported by experimental data and detailed methodologies.
This compound as a Chiral Auxiliary: The (4R)-4-Isobutyl-2-Oxazolidinone
One of the most prominent applications of this compound is its conversion into the chiral auxiliary (4R)-4-isobutyl-2-oxazolidinone. This auxiliary, belonging to the well-regarded Evans' oxazolidinone family, is instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.
The isobutyl group, originating from the this compound backbone, provides a specific steric environment that directs the approach of electrophiles to the enolate, leading to high levels of diastereoselectivity.
Comparative Performance in Asymmetric Aldol Reactions
The effectiveness of a chiral auxiliary is paramount in achieving high stereocontrol in aldol reactions. The this compound-derived oxazolidinone consistently delivers high diastereoselectivity, comparable to other widely used Evans auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R)-4-Isobutyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (4S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 |
| (4S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 |
This data is compiled from representative studies to illustrate the general efficacy. Direct comparison is best made under identical experimental conditions.
Asymmetric Alkylation: Establishing Quaternary Carbon Centers
In the realm of asymmetric alkylation, the this compound-derived auxiliary demonstrates excellent stereocontrol, enabling the synthesis of enantioenriched α-substituted carboxylic acids.
| Electrophile | Diastereomeric Ratio | Yield (%) |
| Benzyl Bromide | >99:1 | 91 |
| Allyl Iodide | 98:2 | 80 |
| Methyl Iodide | 97:3 | 92 |
Data for the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone, a structurally related auxiliary, is presented for comparison.
This compound in the Synthesis of Chiral Ligands
The amino and hydroxyl functionalities of this compound make it an ideal precursor for the synthesis of chiral ligands for asymmetric catalysis, particularly in hydrogenation reactions. These ligands, often bidentate or tridentate, can chelate to a metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to a single enantiomer.
This compound as a Precursor for Organocatalysts
The field of organocatalysis has seen a surge in the development of small, chiral organic molecules that can catalyze asymmetric transformations. This compound serves as a valuable chiral scaffold for the synthesis of such catalysts. For instance, bifunctional thiourea organocatalysts derived from amino alcohols have proven effective in promoting enantioselective Michael additions.
The this compound-derived catalyst, through hydrogen bonding interactions with the substrate, can effectively shield one face of the electrophile, leading to a highly enantioselective reaction. While direct comparative data for a this compound-derived thiourea catalyst is limited, the performance of analogous systems suggests that high yields and enantioselectivities (often >90% ee) can be achieved.
Experimental Protocols
Synthesis of (4R)-4-Isobutyl-2-oxazolidinone from this compound
A common method for the synthesis of Evans-type oxazolidinones involves the reaction of the corresponding amino alcohol with a carbonylating agent.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
A mixture of this compound and anhydrous potassium carbonate in toluene is heated to reflux.
-
Diethyl carbonate is added dropwise to the refluxing mixture.
-
The reaction is continued at reflux for several hours, with the removal of ethanol via a Dean-Stark trap.
-
After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford (4R)-4-isobutyl-2-oxazolidinone.
dot
Caption: Synthesis of (4R)-4-isobutyl-2-oxazolidinone.
General Protocol for Asymmetric Aldol Reaction with (4R)-4-Isobutyl-2-oxazolidinone
Materials:
-
N-Acyl-(4R)-4-isobutyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-acyl oxazolidinone in anhydrous DCM at 0 °C is added Bu₂BOTf, followed by the dropwise addition of DIPEA. The mixture is stirred to form the boron enolate.
-
The reaction is cooled to -78 °C, and the aldehyde is added dropwise.
-
The reaction is stirred at -78 °C for several hours and then warmed to 0 °C.
-
The reaction is quenched, and the product is worked up. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
-
The chiral auxiliary can be cleaved to yield the corresponding β-hydroxy carboxylic acid, ester, or alcohol.
dot
Caption: Asymmetric aldol reaction workflow.
General Protocol for Asymmetric Alkylation
Materials:
-
N-Acyl-(4R)-4-isobutyl-2-oxazolidinone
-
Strong base (e.g., LDA or NaHMDS)
-
Alkyl halide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of the strong base is added dropwise to form the enolate.
-
The alkyl halide is added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched, and the product is worked up. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
-
The auxiliary is cleaved to afford the α-substituted carboxylic acid derivative.
dot
Caption: Asymmetric alkylation workflow.
A Researcher's Guide to Enantiomeric Excess Determination of D-Leucinol Derived Compounds
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is paramount. D-Leucinol and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals and other bioactive compounds. The precise determination of enantiomeric excess (ee) is a critical quality control step, ensuring the desired therapeutic efficacy and avoiding potential adverse effects from the unwanted enantiomer. This guide provides a comparative overview of the most common and effective methods for determining the enantiomeric excess of this compound derived compounds, supported by experimental data and detailed protocols.
This guide will delve into the principles, advantages, and limitations of three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding the nuances of each method, researchers can select the most appropriate technique for their specific this compound derived compound and analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle of Separation
The enantiomers of the this compound derivative are introduced into the HPLC system and travel through a column packed with a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in their separation. The peak areas of the two enantiomers in the resulting chromatogram are then used to calculate the enantiomeric excess.
Advantages and Limitations
Advantages:
-
High accuracy and precision.[1]
-
Broad applicability to a wide range of this compound derivatives.[1]
-
Well-established and robust methods.
-
Can be used for both analytical and preparative scale separations.[2]
Limitations:
-
Requires specialized and often expensive chiral columns.[2]
-
Method development can be time-consuming, involving screening of different columns and mobile phases.[2]
-
Derivatization may be necessary to introduce a chromophore for UV detection if the compound lacks one.
Chiral Gas Chromatography (GC)
Chiral GC is another chromatographic technique that excels in the separation of volatile and thermally stable enantiomers. For many this compound derivatives, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis.
Principle of Separation
Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase within the capillary column. The derivatized enantiomers of the this compound compound are vaporized and carried through the column by an inert gas. The differential interactions with the CSP lead to different elution times for the enantiomers, allowing for their separation and quantification.
Advantages and Limitations
Advantages:
-
Excellent for volatile and thermally stable compounds.
-
High resolution and sensitivity.
-
Shorter analysis times compared to HPLC are often possible.
Limitations:
-
Requires derivatization for non-volatile compounds like this compound, adding an extra step to the workflow.
-
Not suitable for thermally labile derivatives.
-
The derivatization process must be carefully controlled to avoid racemization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to ee determination that does not rely on physical separation of the enantiomers. Instead, it uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Principle of Analysis
A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the this compound derivative. These diastereomeric complexes have different magnetic environments, leading to separate signals for corresponding protons (or other nuclei like ¹⁹F) of the two enantiomers in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio. Pirkle's alcohol is a well-known example of a CSA.
Advantages and Limitations
Advantages:
-
Rapid analysis time.
-
Non-destructive method, allowing for sample recovery.
-
Does not require chromatographic separation.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
The magnitude of the induced chemical shift difference can be small and may not be sufficient for accurate quantification for all compounds.
-
The accuracy can be influenced by the presence of impurities that may interact with the chiral solvating agent.
Quantitative Data Summary
The following tables summarize typical experimental data for the determination of enantiomeric excess of amino acid and amino alcohol derivatives, which can be considered representative for this compound derived compounds.
| Parameter | Chiral HPLC of DL-Leucine-DL-Tryptophan Dipeptide |
| Chiral Stationary Phase | AmyCoat-RP (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium Acetate (10 mM)-Methanol-Acetonitrile (50:5:45, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 230 nm |
| Retention Time (LL) | 6.5 min |
| Retention Time (DD) | 9.0 min |
| Retention Time (DL) | 12.0 min |
| Retention Time (LD) | 14.3 min |
| Resolution (Rs) between LL/DD | 7.76 |
| Reference |
| Parameter | Chiral GC of Derivatized Amino Acids |
| Derivatizing Agent | Trifluoroacetyl-L-prolyl chloride |
| Column | HP5-MS (30 m) |
| Carrier Gas | Helium (1.0 mL/min) |
| Resolution (Rs) | Values up to 7.0 have been achieved for some psychoactive compounds. |
| Note | Specific data for this compound derivatives requires method development, but this provides a relevant example of the indirect approach. |
| Parameter | NMR Spectroscopy with Chiral Solvating Agent |
| Chiral Solvating Agent | Pirkle's Alcohol ((S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) |
| Analyte | General chiral amines/alcohols |
| Solvent | CDCl₃ |
| Observed Chemical Shift Difference (Δδ) | Typically in the range of 0.02-0.1 ppm for well-resolved signals. |
| Note | The magnitude of Δδ is highly dependent on the specific this compound derivative, the CSA used, and the experimental conditions. |
Experimental Protocols
Chiral HPLC Method
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based CSP like Chiralpak® or a ligand-exchange column).
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral GC Method (with Derivatization)
-
Derivatization:
-
Dissolve a known amount of the this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent such as trifluoroacetyl-L-prolyl chloride (L-TPC) in the presence of a non-chiral base (e.g., triethylamine).
-
Allow the reaction to proceed to completion. The reaction converts the enantiomers into diastereomers.
-
Quench the reaction and extract the diastereomeric derivatives.
-
-
Sample Preparation: Dilute the extracted diastereomers in a suitable solvent (e.g., hexane) for GC analysis.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a standard achiral capillary column (e.g., HP-5MS).
-
Chromatographic Conditions:
-
Column: A standard non-chiral column is sufficient to separate the formed diastereomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of the diastereomers. An example program could be: start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Detector Temperature: Typically 280 °C.
-
-
Data Analysis: Integrate the peak areas of the two diastereomers. The ratio of the peak areas corresponds to the enantiomeric ratio of the original sample.
NMR Spectroscopy Method (with Chiral Solvating Agent)
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)- or (S)-Pirkle's alcohol) to the NMR tube. The optimal ratio of CSA to analyte may need to be determined experimentally.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the this compound derivative that shows splitting into two distinct signals in the presence of the CSA.
-
-
Data Analysis:
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
The ratio of the integrals directly provides the enantiomeric ratio.
-
Visualizing the Workflows
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC with derivatization.
Caption: Workflow for ee determination by NMR Spectroscopy.
References
Safety Operating Guide
Navigating the Safe Disposal of D-Leucinol: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like D-Leucinol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors. Adherence to personal protective equipment (PPE) standards is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate or dusts are generated, use a NIOSH-approved respirator.[2]
In the event of a spill, small spills can be managed by using appropriate tools to place the material into a convenient waste disposal container. For larger spills, a shovel can be used for the same purpose.[2]
Quantitative Safety Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key safety data for this compound and its enantiomer, L-Leucinol.
| Property | Data | Source |
| Flash Point | 91 °C (closed cup) for L-Leucinol | CDH Fine Chem |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) | Vertex AI |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Fisher Sci. |
| Stability | Stable under recommended storage conditions | Vertex AI |
Step-by-Step Disposal Procedure
The disposal of this compound must always comply with federal, state, and local environmental control regulations.[2] The following procedure outlines a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled waste container. Avoid mixing with other incompatible chemical wastes.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, are considered contaminated and must be disposed of as chemical waste.
-
-
Consult with a Waste Management Authority:
-
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. They will provide specific guidance based on local and federal regulations.
-
-
Recommended Disposal Methods:
-
Incineration: A common and preferred method for the disposal of this type of chemical waste is through a licensed chemical incinerator equipped with an afterburner and scrubber.
-
Licensed Disposal Company: Offer surplus and non-recyclable this compound to a licensed disposal company for proper management.
-
Landfill: Disposal in a licensed hazardous waste landfill should only be considered if deemed appropriate by a qualified waste management professional.
-
Important Note: Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

